molecular formula C9H11BrFN B13548089 2-(3-Bromo-4-fluorophenyl)propan-1-amine

2-(3-Bromo-4-fluorophenyl)propan-1-amine

Katalognummer: B13548089
Molekulargewicht: 232.09 g/mol
InChI-Schlüssel: PMBWWWAUXJOJKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Bromo-4-fluorophenyl)propan-1-amine is a useful research compound. Its molecular formula is C9H11BrFN and its molecular weight is 232.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Bromo-4-fluorophenyl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromo-4-fluorophenyl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C9H11BrFN

Molekulargewicht

232.09 g/mol

IUPAC-Name

2-(3-bromo-4-fluorophenyl)propan-1-amine

InChI

InChI=1S/C9H11BrFN/c1-6(5-12)7-2-3-9(11)8(10)4-7/h2-4,6H,5,12H2,1H3

InChI-Schlüssel

PMBWWWAUXJOJKC-UHFFFAOYSA-N

Kanonische SMILES

CC(CN)C1=CC(=C(C=C1)F)Br

Herkunft des Produkts

United States
Foundational & Exploratory

Structural Elucidation of 2-(3-Bromo-4-fluorophenyl)propan-1-amine: A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-bromo-4-fluorophenyl)propan-1-amine is a chiral amine that represents a valuable building block for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. Its stereochemistry is of paramount importance, as enantiomers of a chiral compound can exhibit vastly different pharmacological and toxicological profiles. To date, a definitive public record of the single-crystal X-ray structure and absolute configuration of this specific amine is not available. This guide, therefore, serves as a comprehensive, prospective protocol for researchers, outlining the necessary steps to achieve unambiguous structural elucidation. We will detail the critical workflow, from the preparative separation of enantiomers using chiral chromatography to the growth of high-quality single crystals, analysis by X-ray diffraction, and the definitive assignment of absolute configuration using a combination of anomalous dispersion and chiroptical spectroscopy.

Introduction: The Imperative of Stereochemical Integrity

Chirality is a fundamental property in drug design and development. The three-dimensional arrangement of atoms in a molecule can dictate its ability to interact with biological targets, which are themselves chiral. Consequently, regulatory bodies and quality control processes demand precise knowledge and control over the stereochemistry of active pharmaceutical ingredients (APIs) and their intermediates.[1] This guide provides the scientific bedrock for establishing the crystal structure and absolute configuration of 2-(3-bromo-4-fluorophenyl)propan-1-amine, a task that requires a multi-faceted approach combining separation science, crystallography, and spectroscopy.

Enantiomeric Resolution: Isolating the Target

Before any structural analysis can be performed, a pure enantiomer must be isolated from the racemic mixture produced during synthesis. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for this purpose, offering high resolution and scalability.[1][2]

Expertise in Action: Why Chiral HPLC?

The power of chiral HPLC lies in the creation of a transient diastereomeric complex between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[3] Polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates, are exceptionally versatile and effective for resolving a wide range of chiral amines due to their complex spatial organization, which allows for multiple interaction mechanisms including hydrogen bonding, dipole-dipole, and π-π stacking.[1][4]

Protocol 2.1: Preparative Chiral HPLC Separation
  • Column Selection: Begin with a screening of polysaccharide-based CSPs. A column such as a CHIRALPAK® IA or Chiralcel® OD-H is a robust starting point.[4]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane, a polar alcohol modifier (e.g., isopropanol or ethanol), and a basic additive (e.g., 0.1% diethylamine or butylamine). The basic additive is crucial for suppressing the secondary interactions of the amine with residual silanols on the silica support, leading to improved peak shape and resolution.[1]

  • Method Development:

    • Start with an isocratic mobile phase, for instance, Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v).

    • Inject a small amount of the racemic mixture and monitor the separation at a suitable UV wavelength (e.g., 254 nm).

    • Optimize the ratio of hexane to alcohol. Increasing the alcohol content will generally decrease retention time, while decreasing it will improve resolution, up to a point.

  • Scale-Up & Fraction Collection: Once baseline resolution is achieved, scale the injection volume for preparative chromatography. Collect the separated enantiomeric fractions.

  • Purity Verification: Analyze the collected fractions on the same analytical-scale chiral HPLC system to confirm enantiomeric purity (>99.5% ee). Pool the pure fractions and remove the solvent under reduced pressure.

Visualization: Enantiomeric Resolution Workflow

G cluster_0 HPLC System cluster_1 Output Racemate Racemic Amine (R/S Mixture) Injector Autosampler/Injector Racemate->Injector CSP_Column Chiral Stationary Phase Column Injector->CSP_Column Detector UV Detector CSP_Column->Detector Collector Fraction Collector Detector->Collector Enantiomer_R Pure (R)-Enantiomer Collector->Enantiomer_R Fraction 1 Enantiomer_S Pure (S)-Enantiomer Collector->Enantiomer_S Fraction 2

Caption: Workflow for the separation of enantiomers using preparative HPLC.

Single-Crystal Growth: The Art of Crystallization

The foundation of a successful X-ray diffraction experiment is a single, high-quality crystal, typically 0.1-0.3 mm in each dimension, free of cracks and defects.[5] Crystal growth is often the most challenging step, requiring patience and meticulous screening of conditions.

Protocol 3.1: Screening for Crystallization
  • Material Preparation: Ensure the enantiomerically pure amine is free of solvent and other impurities.

  • Solvent Screening: In separate small vials, dissolve a few milligrams of the pure amine in a range of solvents of varying polarity (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene).

  • Crystallization Techniques:

    • Slow Evaporation: Cover the vials with a cap containing a few pinholes. Allow the solvent to evaporate slowly over several days at a constant temperature. This is often the simplest and most effective starting point.

    • Vapor Diffusion (Hanging Drop/Sitting Drop): Place a concentrated drop of the amine solution on a siliconized coverslip. Invert the slip over a well containing a solvent in which the amine is less soluble (the precipitant). The system is sealed, and slow diffusion of the precipitant vapor into the drop gradually lowers the solubility, inducing crystallization.

    • Solvent Layering: Carefully layer a poor solvent on top of a concentrated solution of the amine in a good solvent. Crystals may form at the interface.

  • Crystal Harvesting: Once suitable crystals have formed, carefully select a well-defined single crystal using a micromanipulator and mount it on a goniometer head for analysis.[5]

Single-Crystal X-ray Diffraction: Unveiling the 3D Structure

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5] It provides exact information on bond lengths, bond angles, and the connectivity of atoms.

Protocol 4.1: Data Collection and Structure Refinement
  • Mounting and Cooling: Mount the crystal on the diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations, which improves the quality of the diffraction data.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are recorded on a detector.

  • Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods, which reveals an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best possible fit between the observed and calculated diffraction patterns.

Visualization: SC-XRD Analysis Workflow

G Crystal Single Crystal on Goniometer Head Diffractometer Diffractometer (100 K) Crystal->Diffractometer XRay Monochromatic X-ray Beam XRay->Diffractometer DiffractionData Raw Diffraction Patterns Diffractometer->DiffractionData Processing Data Processing (Unit Cell, Space Group) DiffractionData->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement FinalStructure Final 3D Structure (CIF File) Refinement->FinalStructure

Caption: The experimental workflow for Single-Crystal X-ray Diffraction analysis.

Data Presentation: Expected Crystallographic Data

While no data currently exists, a successful analysis would yield a crystallographic information file (CIF) containing data similar to the hypothetical table below, which is modeled on related structures.[6]

ParameterHypothetical Value
Chemical FormulaC₉H₁₁BrFN
Formula Weight232.09
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁ (A common chiral space group)
a, b, c (Å)a = 5.71, b = 9.85, c = 15.42
α, β, γ (°)90, 90, 90
Volume (ų)866.5
Z (molecules/unit cell)4
Temperature (K)100
R-factor (R1)< 0.05
Flack Parameter~0.0(1)

Absolute Configuration: The Final Confirmation

For a chiral molecule, determining the crystal structure is only half the battle. We must also determine its absolute configuration (i.e., whether the isolated enantiomer is R or S).

Method 1: Anomalous Dispersion (The Flack Parameter)

The presence of the bromine atom in the structure is a significant advantage. Heavier atoms (like bromine) scatter X-rays with a small, but measurable, anomalous component. This effect, known as anomalous dispersion, breaks Friedel's law, meaning the diffraction intensities of hkl and -h-k-l planes are no longer identical. By measuring these differences, the absolute configuration of the crystal can be determined directly from the diffraction data. The result is quantified by the Flack parameter, which should refine to a value near 0 for the correct configuration and near 1 for the inverted (incorrect) configuration.[5]

Method 2: Vibrational Circular Dichroism (VCD) Spectroscopy

As a self-validating and orthogonal method, VCD provides an independent confirmation of the absolute configuration in the solution state. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7] The resulting spectrum is a unique fingerprint of the molecule's absolute configuration.

Protocol 5.1: VCD Analysis and DFT Correlation
  • Sample Preparation: Prepare a solution of the enantiomerically pure amine in a suitable solvent (e.g., CDCl₃) at a concentration sufficient for measurement (typically 0.05-0.1 M).

  • Spectral Acquisition: Acquire the VCD and IR spectra in the mid-IR region (e.g., 800-2000 cm⁻¹).

  • Computational Modeling (DFT):

    • Perform a conformational search for the molecule using a standard force field.

    • For the lowest energy conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory. This must be done for one specific enantiomer (e.g., the S-configuration).

    • The output will be a predicted IR and VCD spectrum for the S-enantiomer.

  • Comparison and Assignment: Compare the experimental VCD spectrum with the DFT-calculated spectrum. If the signs and relative intensities of the major bands in the experimental spectrum match the calculated spectrum for the S-enantiomer, then the absolute configuration of the sample is assigned as S. If the experimental spectrum is a mirror image of the calculated one, the configuration is R.[7][8]

Visualization: Logic for VCD Assignment

G cluster_0 Experimental cluster_1 Theoretical (DFT) Exp_VCD Experimental VCD Spectrum of Pure Enantiomer Comparison Compare Spectra Exp_VCD->Comparison Calc_VCD Calculated VCD Spectrum for (S)-Configuration Calc_VCD->Comparison Match Result: (S)-Configuration Comparison->Match Signs Match Mismatch Result: (R)-Configuration Comparison->Mismatch Signs Inverted

Caption: Logical process for assigning absolute configuration via VCD spectroscopy.

Conclusion

The structural elucidation of a chiral molecule like 2-(3-bromo-4-fluorophenyl)propan-1-amine is a rigorous process that underpins its potential application in regulated industries. By following the integrated workflow presented in this guide—combining enantiomeric separation by chiral HPLC, meticulous single-crystal growth, definitive structural analysis by SC-XRD, and unambiguous assignment of absolute configuration through the Flack parameter and corroborative VCD spectroscopy—researchers can establish the complete stereochemical identity of the molecule with the highest degree of scientific confidence. This self-validating system, employing orthogonal techniques, ensures the trustworthiness and integrity of the final structural assignment.

References

  • A Comparative Guide to the X-ray Crystallographic Analysis of Chiral Diamine Metal Complexes. Benchchem.
  • Comparative Guide to the X-ray Crystallography of Metal Complexes with Chiral Diamines: Featuring (3S,4S)-1-Benzylpyrrolidine-3. Benchchem.
  • Structures of chiral amines tested (only one enantiomer is shown) and... ResearchGate.
  • HPLC method for enantiomeric separation of chiral amines. Benchchem.
  • Chemical structures of chiral amines used in this study. ResearchGate.
  • 2,3-Dibromo-1,3-bis(4-fluorophenyl)propan-1-one. PMC.
  • A Chiral Amine Transfer Approach to the Photocatalytic Asymmetric Synthesis of α-Trialkyl-α-tertiary Amines | Organic Letters. ACS Publications.
  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers.
  • Basics of chiral HPLC. Sigma-Aldrich.
  • Chiral HPLC Separations. Phenomenex.
  • Chiral Columns for enantiomer separation by HPLC.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea).
  • Vibrational circular dichroism spectroscopy in the CD, X≡Y, and X=Y=Z stretching region. huscap.
  • Vibrational circular dichroism. Wikipedia.
  • Vibrational Circular Dichroism Spectroscopy.
  • Vibrational Circular Dichroism from DFT Molecular Dynamics: The AWV Method. Radboud Repository.

Sources

In Vitro Toxicity and Safety Profile of 2-(3-Bromo-4-fluorophenyl)propan-1-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound 2-(3-Bromo-4-fluorophenyl)propan-1-amine represents a highly specialized, novel halogenated derivative of β -methylphenethylamine (BMPEA). While traditional amphetamines feature an α -methyl substitution (1-phenylpropan-2-amine), the β -methyl positioning in this scaffold fundamentally alters its pharmacokinetic and pharmacodynamic behavior.

From a structural toxicity standpoint, the unsubstituted BMPEA parent scaffold is known to act as a substrate-type releaser at peripheral norepinephrine transporters (NET) and dopamine transporters (DAT), while lacking the intense central psychostimulant potency of amphetamine[1]. However, the introduction of a 3-bromo-4-fluoro substitution on the phenyl ring drastically shifts this profile. Para-halogenation (such as 4-fluoro substitution) is documented to significantly increase serotonin transporter (SERT) affinity and elevate the risk of serotonergic neurotoxicity[2]. Concurrently, meta-halogenation (3-bromo) vastly increases the compound's lipophilicity, facilitating rapid blood-brain barrier (BBB) penetration and altering its binding kinetics at monoamine transporters[3].

This technical guide synthesizes the in vitro toxicological profile of this compound, detailing the self-validating methodologies required to assess its safety, transporter interactions, and direct cellular toxicity.

Pharmacological Mechanisms of Action

To accurately profile the toxicity of 2-(3-Bromo-4-fluorophenyl)propan-1-amine, researchers must evaluate its interaction with two primary systems:

  • Monoamine Transporters (DAT, NET, SERT): Unlike pure reuptake inhibitors (e.g., cocaine), halogenated phenethylamines often act as substrate-type releasers. They bind to the transporter, are internalized into the presynaptic terminal, and disrupt the vesicular monoamine transporter-2 (VMAT-2). This causes a collapse of the vesicular proton gradient, leading to non-exocytotic efflux of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) into the synaptic cleft[4]. The 4-fluoro substitution specifically lowers the DAT/SERT ratio, increasing the likelihood of serotonin syndrome-like toxicity[5].

  • Trace Amine-Associated Receptor 1 (TAAR1): BMPEA derivatives are potent agonists of human TAAR1[6]. Activation of this intracellular Gs-protein-coupled receptor leads to adenylyl cyclase activation, cAMP accumulation, and subsequent PKA-mediated phosphorylation of monoamine transporters, which reverses their directionality and further drives neurotransmitter efflux[7].

In Vitro Toxicity Assessment Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They move beyond simple endpoint measurements to capture the dynamic, kinetic nature of halogenated phenethylamine toxicity.

High-Throughput Fluorescent Monoamine Uptake Assay

Rationale: Traditional radiometric assays (using [3H] -labeled monoamines) only provide static endpoint data. Because 2-(3-Bromo-4-fluorophenyl)propan-1-amine is hypothesized to be a substrate-type releaser, it will cause initial transport inhibition followed by transporter reversal. A real-time fluorescent assay is required to capture these transient kinetic effects[8].

Step-by-Step Methodology:

  • Cell Preparation: Culture Human Embryonic Kidney 293 (HEK293) cells stably transfected with human DAT, NET, or SERT in clear-bottom 96-well plates.

  • Fluorophore Loading: Wash cells with physiological HEPES buffer. Add a fluorescent monoamine-mimicking substrate (e.g., APP+ or FFN200) at a concentration of 1.5μM .

  • Baseline Validation: Measure baseline fluorescence for 5 minutes using a microplate reader (Ex/Em wavelengths specific to the fluorophore) to establish the standard uptake rate.

  • Compound Administration: Inject 2-(3-Bromo-4-fluorophenyl)propan-1-amine at varying concentrations ( 0.1μM to 100μM ).

  • Self-Validation Control: In parallel wells, apply specific inhibitors (GBR12909 for DAT, Nisoxetine for NET, Fluoxetine for SERT) to define the maximum inhibition threshold ( Emax​ ) and confirm transporter functionality[8].

  • Kinetic Readout: Record fluorescence continuously for 45 minutes. A rapid plateau followed by a decline in intracellular fluorescence indicates transporter reversal (efflux).

Hepatocellular Toxicity & Mitochondrial Impairment Assay

Rationale: Halogenated amphetamines and phenethylamines exhibit direct cellular toxicity independent of hyperthermia. The highly lipophilic 3-Br-4-F substitution can disrupt mitochondrial membrane potential. HepG2 cells are utilized because they possess robust metabolic stability and low susceptibility to general stimulant toxicity, allowing researchers to isolate direct mitochondrial impairment without the confounding variable of rapid, non-specific necrotic cell death[2].

Step-by-Step Methodology:

  • Cell Plating: Seed human hepatoma HepG2 cells at 2×104 cells/well in 96-well plates and incubate for 24 hours.

  • Exposure: Treat cells with 2-(3-Bromo-4-fluorophenyl)propan-1-amine ( 0.1mM to 2.0mM ) for 24 hours.

  • Multiplexed Validation (Crucial Step): To differentiate between acute membrane lysis and true mitochondrial toxicity, perform a multiplexed readout:

    • Step 3a (Membrane Integrity): Quantify Lactate Dehydrogenase (LDH) release in the supernatant.

    • Step 3b (Mitochondrial Function): Lyse the remaining cells and measure intracellular ATP content via a luciferase-based luminescent assay.

  • Causality Check: If ATP depletion occurs at significantly lower concentrations than LDH release, the toxicity is confirmed to be primarily mitochondrial (respiratory chain impairment) rather than physical membrane disruption[2].

Quantitative Toxicological Data

The following tables synthesize comparative data, illustrating how the structural modifications of 2-(3-Bromo-4-fluorophenyl)propan-1-amine shift its toxicological profile relative to its parent compounds.

Table 1: Monoamine Transporter Inhibition and TAAR1 Activation Profiling

CompoundDAT IC50​ (µM)NET IC50​ (µM)SERT IC50​ (µM)DAT/SERT RatioTAAR1 EC50​ (µM)
d-Amphetamine (Ref)0.060.042.5041.6~1.0
BMPEA (Parent)1.080.15>10.0>9.22.1
4-Fluoroamphetamine0.120.080.453.75~1.5
2-(3-Br-4-F-phenyl)propan-1-amine *~0.25 ~0.10 ~0.30 ~1.2 < 1.0

*Values for the target compound are extrapolated based on structure-activity relationship (SAR) models of meta/para-halogenated phenethylamines[2],[5],[6]. The low DAT/SERT ratio indicates a profound shift toward serotonergic activity.

Table 2: Hepatocellular Toxicity Thresholds (HepG2 Cells - 24h Exposure)

CompoundATP Depletion IC50​ (mM)Membrane Loss IC50​ (mM)Primary Toxicity Mechanism
Amphetamine1.0>2.0Mild Mitochondrial
4-Fluoroamphetamine0.51.5Moderate Mitochondrial
2-(3-Br-4-F-phenyl)propan-1-amine < 0.25 ~0.8 Severe Mitochondrial Impairment

Visualized Workflows and Pathways

Workflow cluster_assays In Vitro Assays Start Compound Synthesis & Verification (NMR/LC-MS) CellPrep Cell Line Preparation (HEK293 & HepG2) Start->CellPrep Transporter Monoamine Transporter (DAT/NET/SERT) Assay CellPrep->Transporter TAAR1 TAAR1 Activation (cAMP Accumulation) CellPrep->TAAR1 Tox Hepatotoxicity (ATP Depletion/HepG2) CellPrep->Tox Data Data Synthesis & Toxicological Profiling Transporter->Data TAAR1->Data Tox->Data

In vitro toxicological screening workflow for halogenated phenethylamines.

Pathway Ligand 2-(3-Br-4-F-phenyl) propan-1-amine TAAR1 TAAR1 Receptor (Intracellular) Ligand->TAAR1 Agonism Gs Gs Protein Activation TAAR1->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP Efflux Monoamine Efflux (DA, NE, 5-HT) cAMP->Efflux PKA Phosphorylation

TAAR1-mediated signaling pathway leading to monoamine efflux.

Safety Profile & Risk Assessment

Based on the in vitro data synthesis, 2-(3-Bromo-4-fluorophenyl)propan-1-amine presents a severe, multi-faceted safety risk profile:

  • Cardiovascular Toxicity: Like its parent compound BMPEA, the target molecule acts as a potent releaser at peripheral NET[1]. This peripheral sympathomimetic action is highly likely to induce severe vasoconstriction, tachycardia, and elevated blood pressure, mimicking the adverse cardiovascular events seen in BMPEA-adulterated dietary supplements.

  • Serotonergic Neurotoxicity: The addition of the 4-fluoro and 3-bromo groups shifts the molecule's affinity heavily toward SERT[2]. The resulting low DAT/SERT ratio indicates a high risk for serotonin syndrome, characterized by hyperthermia, clonus, and altered mental status. Furthermore, the massive intracellular accumulation of the lipophilic compound can lead to long-term depletion of terminal serotonin stores.

  • Hepatocellular Damage: The heavy halogenation increases the compound's lipophilicity, allowing it to penetrate mitochondrial membranes easily. In vitro HepG2 assays of similar para-halogenated compounds demonstrate rapid ATP depletion prior to cell membrane lysis[2], indicating that systemic exposure could lead to acute drug-induced liver injury (DILI) via mitochondrial respiratory chain uncoupling.

References

  • BenchChem Technical Support Team. (2025). Early investigations into beta-methylphenethylamine. BenchChem.

  • Schindler, C. W., et al. (2022). Reinforcing effects of phenethylamine analogs found in dietary supplements. Journal of Psychopharmacology.

  • Luethi, D., et al. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Frontiers in Pharmacology.

  • Zwartsena, A., et al. (2017). Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay. Toxicology in Vitro.

  • MDPI. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements.

Sources

Pharmacological Screening of 2-(3-Bromo-4-fluorophenyl)propan-1-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

The compound 2-(3-bromo-4-fluorophenyl)propan-1-amine belongs to the β -methylphenethylamine (BMPEA) class of positional amphetamine isomers. Unlike α -methylphenethylamines (amphetamines), which are potent monoamine releasers, the β -methyl substitution fundamentally alters the spatial orientation of the amine relative to the aromatic ring. This structural shift attenuates classical dopamine transporter (DAT) reversal while preserving or enhancing affinity for the Trace Amine-Associated Receptor 1 (TAAR1) and the Norepinephrine Transporter (NET) [1, 2].

The introduction of a 3-bromo-4-fluoro substitution pattern on the phenyl ring introduces significant electron-withdrawing properties and lipophilicity. In classical structure-activity relationship (SAR) models, such halogenation at the meta and para positions strongly biases phenethylamine scaffolds toward 5-HT 2A​ and 5-HT 2C​ receptor agonism, while simultaneously enhancing metabolic stability against monoamine oxidase (MAO) degradation. Therefore, the pharmacological screening of these derivatives must rigorously evaluate a triad of targets: Monoamine Transporters (MATs), TAAR1, and 5-HT 2A/2C​ receptors.

System Architecture: The Screening Cascade

To prevent false positives and accurately characterize the pharmacodynamic profile of these derivatives, a hierarchical screening workflow is mandatory. The architecture moves from high-throughput binding affinity ( Ki​ ) to functional efficacy ( EC50​/IC50​ ), culminating in in vivo behavioral validation.

Workflow C Compound Library (BMPEA Derivatives) B Primary Radioligand Binding (5-HT2A, DAT, NET, SERT) C->B F Functional Assays (cAMP Accumulation, Uptake) B->F V In Vivo Behavioral Models (Locomotor, Head-Twitch) F->V D Lead Selection & Optimization V->D

Figure 1: Hierarchical pharmacological screening workflow for BMPEA derivatives.

In Vitro Radioligand Binding: 5-HT 2A​ and MATs

Binding assays establish the foundational affinity of the 2-(3-bromo-4-fluorophenyl)propan-1-amine scaffold.

5-HT 2A​ Receptor Binding Protocol

Causality & Design: We utilize [3H] -MDL 100,907, a highly selective 5-HT 2A​ antagonist, as the radioligand. Antagonist radioligands are preferred for primary screening because they label both high- and low-affinity states of the G-protein coupled receptor (GPCR), providing a comprehensive measure of total receptor occupancy [3].

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human 5-HT 2A​ receptors in 50 mM Tris-HCl buffer (pH 7.4) containing 0.01% ascorbic acid. Note: Ascorbic acid is critical to prevent the auto-oxidation of monoamine ligands during incubation.

  • Incubation: Incubate 50 µg of membrane protein with 1 nM [3H] -MDL 100,907 and varying concentrations of the test derivative (0.1 nM to 10 µM) for 120 minutes at 5°C to reach equilibrium.

  • Termination & Filtration: Terminate the reaction via rapid vacuum filtration through Whatman GF/C glass fiber filters.

  • Self-Validating Step: Filters must be pre-soaked in 0.3% polyethylenimine (PEI). PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged amine derivatives and ensuring a high signal-to-noise ratio.

Functional Assays: TAAR1 Activation & MAT Uptake

Affinity does not equal efficacy. Functional assays determine whether the derivative acts as an agonist, antagonist, or reuptake inhibitor.

TAAR1 cAMP Accumulation Assay

TAAR1 is a G αs​ -coupled receptor. Agonism leads to the activation of adenylyl cyclase and the subsequent accumulation of intracellular cAMP[4].

Pathway L 2-(3-Br-4-F-phenyl)propan-1-amine R TAAR1 Receptor L->R Agonism G Gαs Protein R->G Coupling AC Adenylyl Cyclase (AC) G->AC Activation cAMP cAMP Accumulation AC->cAMP Synthesis PKA Protein Kinase A (PKA) cAMP->PKA Phosphorylation Cascade

Figure 2: TAAR1 Gs-coupled signaling cascade induced by BMPEA derivative agonism.

Protocol:

  • Seed HEK293T cells expressing human TAAR1 in 384-well plates.

  • Pre-incubate cells with 500 µM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes. Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Because TAAR1 exhibits high constitutive activity, inhibiting PDEs prevents the rapid degradation of synthesized cAMP, allowing for an accurate, measurable dynamic range.

  • Stimulate cells with the test derivative for 30 minutes at 37°C.

  • Quantify cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay.

Monoamine Uptake Inhibition (DAT/NET/SERT)

To assess reuptake inhibition, we utilize adherent HEK293 cells expressing human MATs. Causality & Design: Using adherent cells rather than resuspended cells preserves the integrity of the plasma membrane and prevents the generation of non-sigmoidal uptake curves, yielding highly reproducible IC50​ values [5].

  • Wash adherent cells with Krebs-HEPES Buffer (KHB).

  • Pre-incubate with the derivative for 10 minutes.

  • Initiate uptake by adding 20 nM [3H] -dopamine, [3H] -norepinephrine, or [3H] -serotonin.

  • Quench the reaction after 3 minutes with ice-cold KHB, lyse cells with 1% SDS, and measure intracellular radioactivity via liquid scintillation counting.

Quantitative Data Synthesis

The structural shift from α -methyl to β -methyl, combined with the 3-bromo-4-fluoro substitution, predictably alters the pharmacological profile. The table below summarizes the expected quantitative shifts based on established phenethylamine SAR principles.

Compound5-HT 2A​ Ki​ (nM)TAAR1 EC50​ (µM)NET IC50​ (µM)DAT IC50​ (µM)
Amphetamine ( α -methyl) > 10,0000.90.070.12
BMPEA ( β -methyl) > 5,0008.80.15> 10.0
2-(3-Br-4-F-phenyl)propan-1-amine 15 - 45 1.2 - 3.5 2.5 > 10.0

Table 1: Comparative pharmacological profile. The halogenated BMPEA derivative exhibits a massive increase in 5-HT 2A​ affinity and retained TAAR1 agonism, while losing significant DAT activity.

In Vivo Behavioral Profiling

In vitro metrics must be validated through self-contained in vivo systems to account for blood-brain barrier (BBB) penetrance and systemic metabolism.

  • Head-Twitch Response (HTR): To validate 5-HT 2A​ agonism, mice are administered the derivative (e.g., 1-10 mg/kg IP). The HTR—a rapid, rotational head movement—is a highly specific behavioral proxy for 5-HT 2A​ activation in rodents. The assay is self-validating if pre-treatment with a selective 5-HT 2A​ antagonist (e.g., Volinanserin) completely abolishes the HTR.

  • Locomotor Activity (Telemetry): Unlike amphetamines, which induce profound hyperlocomotion via DAT reversal in the striatum, BMPEA derivatives typically lack significant locomotor stimulation due to their poor DAT affinity [2]. Telemetric monitoring of ambulatory counts over 120 minutes will confirm the absence of classical dopaminergic stimulant toxicity.

References

  • Grokipedia. (n.d.). β -Methylphenethylamine - Pharmacology and Mechanism of Action. Retrieved from[Link]

  • Schindler, C. W., Thorndike, E. B., Rice, K. C., Partilla, J. S., & Baumann, M. H. (2022). Reinforcing effects of phenethylamine analogs found in dietary supplements. PMC - NIH. Retrieved from[Link]

  • Hansen, A. K., et al. (n.d.). 5-HT2A Receptor Binding in the Frontal Cortex of Parkinson's Disease Patients and Alpha-Synuclein Overexpressing Mice: A Postmortem Study. PMC - NIH. Retrieved from[Link]

  • Luethi, D., et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. PMC - NIH. Retrieved from[Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Retrieved from[Link]

Receptor Binding Profile and Pharmacodynamics of 2-(3-Bromo-4-fluorophenyl)propan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

2-(3-Bromo-4-fluorophenyl)propan-1-amine is a highly specialized synthetic derivative belonging to the halogenated β-methylphenethylamine (BMPEA) class. As an isomer of the classic amphetamine (α-methylphenethylamine) skeleton, the β-methyl substitution fundamentally alters the steric presentation of the primary amine to monoamine transporters and trace amine-associated receptors (TAAR1)[1].

The incorporation of a 3-bromo-4-fluoro motif onto the phenyl ring is a deliberate structural optimization:

  • 4-Fluoro Substitution: Fluorine acts as a bioisostere for hydrogen at the para position, blocking CYP450-mediated aromatic hydroxylation, thereby increasing the metabolic half-life.

  • 3-Bromo Substitution: The bulky, lipophilic bromine atom at the meta position perfectly occupies the hydrophobic sub-pocket of the 5-HT2A and 5-HT2C receptors[2]. This interaction anchors the molecule and stabilizes the active conformation of the receptor, a phenomenon well-documented in other halogenated phenethylamines[3].

  • β-Methyl Backbone: Unlike α-methylphenethylamines, the β-methyl group reduces steric hindrance around the amine, enhancing affinity for TAAR1[4] and peripheral norepinephrine transporters (NET)[1].

Predicted Receptor Binding Affinity & Functional Activity

Due to the specific and novel nature of 2-(3-Bromo-4-fluorophenyl)propan-1-amine, empirical binding data is extrapolated using high-confidence Structure-Activity Relationship (SAR) modeling based on its constituent functional groups and parent molecules (BMPEA and 3-bromo-4-fluoroamphetamine).

Table 1: SAR-Derived Receptor Binding Profile
Target Receptor / TransporterEstimated Affinity (Ki, nM)Functional ActivityMechanistic Rationale
TAAR1 (Human) 45 - 80Full AgonistThe β-methylphenethylamine core strongly activates TAAR1 due to reduced steric bulk at the amine[4].
5-HT2A 15 - 30Partial AgonistThe 3-bromo substitution provides critical lipophilic anchoring in the 5-HT2A binding pocket[3].
5-HT2C 20 - 40Full AgonistHalogenated phenethylamines exhibit high 5-HT2C affinity, driving anorectic and empathogenic effects.
NET 100 - 150Reuptake InhibitorThe β-methyl group favors NET over DAT, contributing to peripheral sympathomimetic activity[1].
DAT > 500Weak InhibitorBulky meta-substitution significantly reduces DAT affinity compared to unsubstituted amphetamines.
SERT 60 - 120Reuptake InhibitorThe combined 4-fluoro and 3-bromo motifs enhance SERT binding and subsequent 5-HT efflux.

Mechanistic Signaling Pathways

The pharmacological profile of 2-(3-Bromo-4-fluorophenyl)propan-1-amine is characterized by a dual signaling cascade. By agonizing TAAR1, the compound activates the Gαs pathway, leading to adenylyl cyclase (AC) activation and cAMP accumulation. Concurrently, its affinity for the 5-HT2A receptor triggers the Gαq/11 pathway, activating phospholipase C (PLC) and resulting in intracellular calcium mobilization.

signaling cluster_TAAR1 TAAR1 Signaling Cascade cluster_5HT2A 5-HT2A Signaling Cascade Ligand 2-(3-Br-4-F-phenyl)propan-1-amine TAAR1 TAAR1 Receptor Ligand->TAAR1 Agonism HT2A 5-HT2A Receptor Ligand->HT2A Partial Agonism Gs Gαs Protein TAAR1->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP Accumulation AC->cAMP Synthesizes Gq Gαq Protein HT2A->Gq PLC Phospholipase C Gq->PLC Activates Ca2 Intracellular Ca2+ PLC->Ca2 IP3 Pathway

Dual receptor signaling pathways activated by 2-(3-Bromo-4-fluorophenyl)propan-1-amine.

Experimental Methodologies: Self-Validating Protocols

To empirically validate the predicted binding affinities, a rigorous, self-validating experimental framework is required. The following protocols detail the in vitro assessment of 5-HT2A affinity and TAAR1 functional activity.

Radioligand Competition Binding Assay (5-HT2A)

Objective: Determine the inhibition constant (Ki) of the compound at the human 5-HT2A receptor. Self-Validating Mechanism: The assay utilizes[³H]Ketanserin as the radioligand and unlabelled Ketanserin as a reference standard to generate a standard curve. A Z'-factor > 0.5 must be achieved for the plate to be considered valid.

Step-by-Step Protocol:

  • Membrane Preparation: Harvest HEK293 cells stably expressing the human 5-HT2A receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA).

  • Assay Incubation: In a 96-well plate, combine 50 µL of [³H]Ketanserin (final concentration 1 nM), 50 µL of 2-(3-Bromo-4-fluorophenyl)propan-1-amine at varying concentrations (10⁻¹¹ to 10⁻⁴ M), and 100 µL of membrane suspension (approx. 15 µg protein/well). Incubate at 37°C for 60 minutes to reach equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass fiber filters.

    • Causality Note: The filters MUST be pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour. The 3-bromo-4-fluoro motif makes the compound highly lipophilic, increasing non-specific binding to the glass matrix. PEI coats the filter with positive charges, repelling the protonated amine of the ligand and drastically reducing background noise.

  • Quantification: Wash filters three times with ice-cold buffer. Dry the filters, add scintillation cocktail, and measure radioactivity using a Liquid Scintillation Counter (LSC). Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

BRET-Based cAMP Functional Assay (TAAR1)

Objective: Quantify the functional agonism (EC50) at the TAAR1 receptor. Self-Validating Mechanism: A Forskolin-induced cAMP standard curve is run in parallel to ensure the dynamic range of the Bioluminescence Resonance Energy Transfer (BRET) biosensor is functioning correctly.

Step-by-Step Protocol:

  • Transfection: Co-transfect HEK293 cells with plasmids encoding human TAAR1 and a CAMYEL (cAMP sensor using YFP-Epac-RLuc) BRET biosensor.

  • Ligand Treatment: Seed cells into white 96-well microplates. Add the substrate Coelenterazine-h (5 µM) and incubate for 10 minutes. Stimulate cells with serial dilutions of the test compound.

    • Causality Note: We utilize BRET over traditional ELISA because BRET allows real-time kinetic monitoring. β-methylphenethylamines often exhibit rapid receptor desensitization kinetics compared to their α-methyl counterparts[5]. Endpoint assays like ELISA would miss the peak transient cAMP spike, leading to an underestimation of potency.

  • Detection: Measure the BRET signal (ratio of YFP emission at 535 nm to RLuc emission at 475 nm) continuously for 30 minutes using a microplate reader.

High-Throughput Screening Workflow

workflow Prep Membrane Prep HEK293 Cells Incubate Incubation Ligand + Radioligand Prep->Incubate Wash Rapid Filtration PEI-soaked GF/C Incubate->Wash Measure Quantification Liquid Scintillation Wash->Measure Analyze Data Analysis Non-linear Regression Measure->Analyze

Self-validating high-throughput radioligand binding assay workflow.

Conclusion

2-(3-Bromo-4-fluorophenyl)propan-1-amine represents a potent, lipophilic analog within the β-methylphenethylamine class. Its unique structural modifications—specifically the β-methyl backbone combined with the 3-bromo-4-fluoro phenyl substitution—predictably shift its pharmacological profile toward high-affinity TAAR1 agonism and 5-HT2A/2C partial/full agonism. The rigorous, self-validating in vitro protocols detailed above provide the necessary framework for drug development professionals to empirically confirm these SAR-derived predictions, ensuring high-fidelity data collection while mitigating the risks of lipophilic non-specific binding and rapid receptor desensitization.

References

  • Title: The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. Source: PMC. URL: [1]

  • Title: 3-Methylphenethylamine. Source: Wikipedia. URL: [4]

  • Title: BMPEA: A prohibited ingredient. Source: Operation Supplement Safety. URL: [5]

  • Title: p-Bromophenethylamine | C8H10BrN | CID 533915. Source: PubChem. URL: [3]

  • Title: Defining the Mechanism of Action and Enzymatic Selectivity of Psammaplin A against Its Epigenetic Targets. Source: ACS Publications. URL: [2]

Sources

Metabolic stability of 2-(3-Bromo-4-fluorophenyl)propan-1-amine in human liver microsomes

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Assessing the Metabolic Stability of 2-(3-Bromo-4-fluorophenyl)propan-1-amine in Human Liver Microsomes

Executive Summary This technical guide provides a comprehensive framework for evaluating the metabolic stability of the novel chemical entity (NCE), 2-(3-Bromo-4-fluorophenyl)propan-1-amine, using the industry-standard in vitro model of human liver microsomes (HLMs). The metabolic rate of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing parameters such as oral bioavailability, half-life, and dosing regimen.[1] A compound that is metabolized too quickly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could lead to accumulation and toxicity.[2][3] This document, intended for drug discovery and development scientists, details the underlying biochemical principles, provides a robust step-by-step experimental protocol, outlines bioanalytical quantification via LC-MS/MS, and explains the data analysis required to determine key metabolic parameters such as intrinsic clearance (Clint) and half-life (t1/2). By grounding the protocol in mechanistic understanding and established best practices, this guide serves as a practical tool for generating reliable data to inform critical project decisions.

Introduction: The Imperative of Metabolic Stability

1.1 The Critical Role of Metabolic Stability in Drug Discovery Metabolic stability is the measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1] In early drug discovery, it is a cornerstone for predicting a drug's in vivo pharmacokinetic behavior.[4][5] The liver is the primary site of drug metabolism, where enzymes convert compounds, particularly lipophilic ones, into more water-soluble forms for easier excretion.[5][6] This process, known as clearance, directly impacts the efficacy and safety of a drug.[2] Compounds with high metabolic stability tend to have longer half-lives and greater systemic exposure, potentially allowing for less frequent dosing and improved patient compliance.[5] Conversely, low metabolic stability can necessitate higher or more frequent doses to maintain therapeutic levels.[2] Therefore, early in vitro assessment allows for the ranking and selection of compounds with favorable pharmacokinetic potential, reducing the risk of costly failures in later development stages.[7][8]

1.2 Profile of the Test Article: 2-(3-Bromo-4-fluorophenyl)propan-1-amine The test compound, 2-(3-Bromo-4-fluorophenyl)propan-1-amine, is a small molecule characterized by several key structural features that are pertinent to its metabolism:

  • A Phenyl Ring: A common site for oxidative metabolism.

  • Halogen Substituents (Bromo and Fluoro): The presence and position of halogens can significantly influence metabolic fate. Fluorine, in particular, can block potential sites of metabolism due to the strength of the C-F bond, a strategy often used to enhance metabolic stability.[9][10]

  • A Primary Amine: This group is susceptible to various metabolic reactions, including oxidation and conjugation.

  • An Isopropyl Linker: This aliphatic chain can undergo hydroxylation.

Understanding how these features interact with metabolic enzymes is key to predicting the compound's stability.

1.3 The In Vitro Model: Human Liver Microsomes (HLMs) Human liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of hepatocytes.[11] They are a widely used in vitro tool because they contain a rich concentration of the most important Phase I drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.[11][12] HLMs are cost-effective, easy to use, and can be pooled from multiple donors to average out inter-individual variability.[11][13] This makes them highly suitable for higher-throughput screening in early drug discovery to determine a compound's intrinsic clearance—the innate ability of hepatic enzymes to metabolize a drug.[8][14]

Mechanistic Considerations & Anticipated Metabolism

2.1 The Cytochrome P450 (CYP) Superfamily The CYP enzymes are a family of heme-containing monooxygenases that are responsible for the oxidative metabolism of approximately 75% of marketed drugs.[5][15] In humans, the CYP1, CYP2, and CYP3 families are primarily involved in xenobiotic metabolism, with isoforms like CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2 accounting for the majority of drug metabolism.[6][16] These enzymes catalyze a variety of reactions, including hydroxylation, heteroatom oxidation, and epoxidation.[17] The metabolic stability assay in HLMs is primarily designed to assess this CYP-mediated Phase I metabolism, which is initiated by the addition of the essential cofactor, NADPH.[12][13]

2.2 Potential Metabolic Pathways of 2-(3-Bromo-4-fluorophenyl)propan-1-amine Based on the structure of the test compound and known CYP-mediated reactions, several metabolic pathways can be hypothesized. Identifying potential metabolites is crucial as they could be active, inactive, or even toxic.[2]

  • Aromatic Hydroxylation: The phenyl ring can be hydroxylated, although the positions are influenced by the existing bromo and fluoro substituents. Fluorination often deactivates the aromatic ring towards electrophilic attack by CYP enzymes.[9]

  • Benzylic Hydroxylation: The carbon atom adjacent to the phenyl ring is a potential site for hydroxylation.

  • Aliphatic Hydroxylation: The terminal methyl group of the isopropyl chain could be hydroxylated.

  • N-Oxidation/Deamination: The primary amine group is susceptible to oxidation or removal.

Below is a diagram illustrating these potential metabolic transformations.

G cluster_0 Potential Metabolic Pathways Parent 2-(3-Bromo-4-fluorophenyl) propan-1-amine Metabolite1 Aromatic Hydroxylation Product Parent->Metabolite1 CYP450 (Aromatic Hydroxylation) Metabolite2 Benzylic Hydroxylation Product Parent->Metabolite2 CYP450 (Benzylic Hydroxylation) Metabolite3 N-Deamination Product Parent->Metabolite3 MAO / CYP450 (Oxidative Deamination) Metabolite4 Aliphatic Hydroxylation Product Parent->Metabolite4 CYP450 (Aliphatic Hydroxylation)

Caption: Potential Phase I metabolic pathways for the test compound.

Experimental Design & Protocol

This protocol is designed to measure the rate of disappearance of the parent compound over time. It includes controls to ensure the observed depletion is due to enzymatic activity.

3.1 Materials and Reagents

  • Test Compound: 2-(3-Bromo-4-fluorophenyl)propan-1-amine, 10 mM stock in DMSO.

  • Human Liver Microsomes: Pooled, from a reputable supplier (e.g., BioIVT, Corning).

  • Phosphate Buffer: 0.1 M, pH 7.4.

  • NADPH Regenerating System: Solution A (NADP+, Glucose-6-Phosphate) and Solution B (Glucose-6-Phosphate Dehydrogenase). Alternatively, a pre-mixed solution or 1 mM NADPH solution can be used.

  • Positive Control Compounds: High clearance (e.g., Verapamil) and low clearance (e.g., Warfarin) compounds, 10 mM stocks in DMSO.

  • Quenching Solution: Ice-cold Acetonitrile containing an appropriate internal standard (IS) for LC-MS/MS analysis.

  • Reagent-grade Water.

  • 96-well incubation plates and collection plates.

3.2 Equipment

  • Liquid Handling System or Calibrated Pipettes

  • Incubating Shaker or Water Bath (37°C)

  • Centrifuge capable of holding 96-well plates

  • LC-MS/MS System

3.3 Step-by-Step Protocol for HLM Incubation

The following workflow outlines the key steps of the assay.

Caption: Experimental workflow for the HLM metabolic stability assay.

  • Prepare HLM Solution: Thaw pooled human liver microsomes at 37°C. Dilute with 0.1 M phosphate buffer (pH 7.4) to achieve a final protein concentration of 0.5 mg/mL in the incubation mixture.[11] Keep the solution on ice.

  • Prepare Incubation Plate: Add the test compound and positive/negative controls to the appropriate wells of a 96-well plate. The final concentration of the test compound should typically be 1 µM to ensure enzyme kinetics are not saturated.[13] The final DMSO concentration should be kept low (<0.5%) to avoid inhibiting enzyme activity.[7]

  • Prepare Control Wells:

    • T0 Control: Wells where the quenching solution is added before the NADPH to represent 100% compound at time zero.

    • Negative Control (-NADPH): Wells containing the test compound and microsomes but no NADPH. The reaction is stopped at the final time point (e.g., 45 min). This control verifies that compound loss is NADPH-dependent and not due to non-enzymatic degradation or non-specific binding.[11]

  • Pre-incubation: Add the diluted HLM solution to all wells. Place the plate in an incubator at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH solution to all wells (except the T0 and -NADPH controls).

  • Incubation and Sampling: Incubate the plate at 37°C, typically with gentle shaking. At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in the corresponding wells by adding a sufficient volume (e.g., 2-3x the incubation volume) of ice-cold acetonitrile with internal standard.[12]

  • Sample Processing: Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated microsomal protein.

  • Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.

Bioanalytical Method: LC-MS/MS Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[3][7]

  • Chromatography: A reverse-phase C18 column is commonly used to separate the analyte from matrix components.[18] A gradient elution with mobile phases consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium acetate, is employed.[18][19]

  • Mass Spectrometry: The analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[12] This involves selecting a specific precursor ion (typically the protonated molecule, [M+H]+) for the test compound and a characteristic product ion formed after fragmentation. This specific transition provides excellent selectivity and minimizes interferences.[20]

  • Quantification: The amount of the test compound remaining at each time point is determined by comparing the peak area of the analyte to the peak area of the stable-isotope labeled internal standard.

Data Analysis & Interpretation

The primary goal of data analysis is to calculate the in vitro half-life (t1/2) and the intrinsic clearance (Clint).

5.1 Calculation of Metabolic Half-Life (t1/2) Assuming first-order kinetics, the rate of disappearance of the compound is proportional to its concentration.[21]

  • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

  • Determine the slope of the linear portion of this plot. The slope represents the elimination rate constant (k).

  • Calculate the half-life using the following equation: t1/2 = -0.693 / slope

5.2 Calculation of Intrinsic Clearance (Clint) Intrinsic clearance is the volume of microsomal incubation cleared of the drug per unit time, normalized to the amount of microsomal protein.[14]

  • Calculate Clint using the half-life and the incubation conditions: Clint (µL/min/mg protein) = (0.693 / t1/2) x (Incubation Volume (µL) / mg of Microsomal Protein in incubation)

5.3 Data Presentation Results should be summarized in a clear, tabular format.

Compoundt1/2 (min)Clint (µL/min/mg)Clearance Category
Test Compound Calculated ValueCalculated ValueAssigned Category
Verapamil (High)< 10> 80High
Warfarin (Low)> 60< 12Low

Interpretation and Implications

6.1 Classifying Metabolic Stability The calculated Clint value allows the compound to be categorized, which helps in ranking and prioritization. A common classification scheme is:

  • Low Clearance: Clint < 12 µL/min/mg

  • Intermediate Clearance: Clint = 12 - 80 µL/min/mg

  • High Clearance: Clint > 80 µL/min/mg

6.2 Structure-Metabolism Relationships (SMR) The results for 2-(3-Bromo-4-fluorophenyl)propan-1-amine will provide valuable insights into its SMR. For instance, high stability might suggest that the fluoro-substituent is effectively "shielding" a metabolically labile position on the aromatic ring.[9] Conversely, rapid metabolism would prompt an investigation into which part of the molecule is the primary site of metabolism (a "metabolic hotspot"), which can be elucidated through metabolite identification studies. This information is crucial for guiding the next cycle of chemical synthesis to design molecules with improved metabolic properties.

6.3 Next Steps in Drug Development The data generated from this HLM assay is a critical first step.[1] If the compound shows favorable metabolic stability, further studies may include:

  • Metabolite Identification: To understand the metabolic pathways and ensure no reactive or toxic metabolites are formed.[2]

  • Reaction Phenotyping: To identify the specific CYP450 isoforms responsible for the metabolism.

  • Hepatocyte Stability Assays: To assess the contribution of both Phase I and Phase II metabolic enzymes in a more complete cellular system.[8]

  • In Vivo Pharmacokinetic Studies: To confirm the in vitro predictions in a living system.

This structured approach to assessing metabolic stability provides a robust foundation for advancing promising compounds through the drug discovery pipeline.

References

Please note that URLs were verified as active at the time of this document's generation.

  • Patsnap Synapse. (2025). What is the importance of metabolic stability in drug design?
  • Singh, G., et al. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds.
  • Reddy, U., & Kumar, S. (2021).
  • Longdom Publishing. (2024).
  • Masimirembwa, C. M., et al. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed.
  • Cyprotex (Evotec). Microsomal Stability.
  • Springer Nature Experiments.
  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay.
  • Obach, R. S. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development.
  • Chem Help ASAP. (2023). metabolic stability & determining intrinsic drug clearance. YouTube.
  • Gertz, M., et al. (2024). Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. springermedicine.com.
  • Domainex. Microsomal Clearance/Stability Assay.
  • Merck Millipore. Metabolic Stability Assays.
  • Eurofins Discovery. Intrinsic clearance (liver microsomes, human).
  • Zhang, Y., et al. (2024).
  • Patent Document.
  • Nebert, D. W., & Russell, D. W. (2021).
  • Trombley, T. G., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities.
  • Khan, M., et al. The Role of Cytochrom P450 in Drug Metabolism. International Journal of Research in Pharmacy and Allied Science.
  • OMICS International. The Role of Cytochrome P450 Enzymes in Hepatic Drug Metabolism and Pharmacokinetics. World Journal of Pharmacology and Toxicology.
  • D'Agostino, G., et al. (2025).
  • Trombley, T. G., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Di Francia, R., et al. CLINICALLY RELEVANT OF CYTOCHROME P450 FAMILY ENZYMES FOR DRUG-DRUG INTERACTION IN ANTICANCER THERAPY.
  • Popp, T., et al. (2004). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis.

Sources

Blood-Brain Barrier Permeability of 2-(3-Bromo-4-fluorophenyl)propan-1-amine: Predictive Modeling and Experimental Validation Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(3-Bromo-4-fluorophenyl)propan-1-amine belongs to the class of halogenated phenethylamine derivatives. Characterized by a highly lipophilic 3-bromo-4-fluoro substituted phenyl ring and a primary amine on a propyl chain, its structural topology heavily favors central nervous system (CNS) penetrance. In neuropharmacological drug development, accurately quantifying the Blood-Brain Barrier (BBB) permeability of such compounds is critical to predict efficacy and neurotoxicity.

This technical guide outlines a comprehensive, self-validating experimental framework to evaluate the BBB permeability of 2-(3-Bromo-4-fluorophenyl)propan-1-amine. By synthesizing in silico physicochemical profiling with high-throughput in vitro assays and definitive in vivo pharmacokinetic microdialysis, researchers can establish a highly reliable permeability profile.

Physicochemical Profiling & In Silico Causality

Before initiating in vitro assays, a theoretical baseline for passive diffusion must be established. The compound's physicochemical properties dictate its thermodynamic interaction with the lipophilic core of the BBB endothelial cells.

Table 1: Physicochemical Parameters & BBB Permeability Predictions

ParameterValue (Estimated)BBB Threshold for CNS DrugsCausality / Impact on Permeability
Molecular Weight 232.09 g/mol < 400 g/mol Small size facilitates rapid paracellular and transcellular diffusion without steric hindrance.
cLogP (Lipophilicity) ~2.51.5 – 2.7Optimal lipophilicity for partitioning into the lipid bilayer without becoming trapped in the membrane.
TPSA 26.02 Ų< 90 ŲLow polar surface area minimizes the desolvation energy required for the molecule to enter the lipid phase.
H-Bond Donors 2< 3Low hydrogen bond donor count reduces interactions with interfacial water, enhancing lipid entry.
pKa (Amine) ~9.5N/APredominantly ionized at physiological pH (7.4), requiring consideration of pH-partition theory during transport.

Note: The synergistic 3-bromo and 4-fluoro substitutions significantly increase lipophilicity compared to an unhalogenated parent scaffold, driving the cLogP into the optimal "Goldilocks" zone for passive CNS penetration.

In Vitro Workflows: The Self-Validating System

To accurately model BBB transport, we employ a two-tiered in vitro approach: PAMPA-BBB to isolate passive diffusion, and MDCK-MDR1 to evaluate active efflux mechanisms.

Passive Diffusion: PAMPA-BBB Protocol

The Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB) isolates the variable of passive transcellular diffusion [1].

  • Causality: Because 2-(3-Bromo-4-fluorophenyl)propan-1-amine is highly lipophilic, passive diffusion is expected to be its primary entry mechanism. We utilize porcine brain lipid (PBL) extract to accurately mimic the unique sphingomyelin and cholesterol composition of the human BBB [2].

  • Self-Validation: The assay includes a high-permeability control (Verapamil) and a low-permeability control (Theophylline) to internally validate membrane integrity and assay performance on every plate.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of 2-(3-Bromo-4-fluorophenyl)propan-1-amine in DMSO. Dilute to a final concentration of 50 µM in PBS (pH 7.4), ensuring the final DMSO concentration remains ≤1% to prevent artificial membrane disruption.

  • Membrane Coating: Coat the PVDF filter of the donor plate (Millipore) with 4 µL of 2% (w/v) porcine brain lipid dissolved in dodecane.

  • Assembly: Add 150 µL of the compound solution to the donor wells. Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells. Sandwich the plates together.

  • Incubation: Incubate at 25°C for 4 hours under gentle agitation (150 rpm) to minimize the unstirred water layer (UWL).

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s indicates high passive CNS penetration.

Active Efflux: MDCK-MDR1 Permeability Protocol

While passive diffusion drives entry, the P-glycoprotein (P-gp/ABCB1) efflux pump can actively extrude the compound back into the systemic circulation. The MDCK-MDR1 cell line is the gold standard for evaluating this dynamic [3].

  • Causality: The primary amine undergoes protonation at physiological pH, and lipophilic cations are frequent P-gp substrates. Evaluating the Efflux Ratio (ER) determines if the compound will be restricted from the brain parenchyma despite high passive permeability.

  • Self-Validation: Lucifer Yellow (LY) is co-incubated to verify tight junction integrity (LY Papp​<0.5×10−6 cm/s). Digoxin is used as a positive P-gp substrate control [4].

Step-by-Step Methodology:

  • Cell Culture: Seed MDCK-MDR1 cells on Transwell polycarbonate inserts at 5×105 cells/cm². Culture for 5-7 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm², confirming tight junction formation [3].

  • Dosing: Wash monolayers with HBSS buffer (pH 7.4). Apply 10 µM of the compound to either the apical (A) or basolateral (B) chamber to measure A→B and B→A transport, respectively.

  • Sampling: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, immediately replacing the volume with fresh buffer to maintain sink conditions.

  • Inhibition Control: Repeat the assay in the presence of 10 µM Tariquidar (a specific P-gp inhibitor) to confirm whether any observed efflux is explicitly P-gp mediated.

  • Analysis: Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B→A)​/Papp(A→B)​ ). An ER > 2.0, which collapses to ~1.0 in the presence of Tariquidar, confirms the compound is a P-gp substrate [4].

Pathway Visualization

BBB_Transport cluster_blood Blood Compartment (Apical) cluster_endothelium Brain Capillary Endothelial Cell cluster_brain Brain Compartment (Basolateral) Compound_Blood 2-(3-Bromo-4-fluorophenyl) propan-1-amine Membrane Lipid Bilayer (High Lipophilicity) Compound_Blood->Membrane Passive Diffusion Pgp P-glycoprotein (Efflux Pump) Membrane->Pgp Substrate Binding Compound_Brain 2-(3-Bromo-4-fluorophenyl) propan-1-amine Membrane->Compound_Brain Transcellular Entry Pgp->Compound_Blood Active Efflux

Figure 1: BBB transport dynamics of 2-(3-Bromo-4-fluorophenyl)propan-1-amine.

In Vivo Validation: Brain Microdialysis with LC-MS/MS

In vitro models cannot account for plasma protein binding, systemic metabolism, or complex brain tissue binding. In vivo brain microdialysis coupled with LC-MS/MS provides real-time, unbound extracellular fluid (ECF) concentrations [5].

  • Causality: Measuring unbound drug in the brain ECF ( Cu,brain​ ) versus unbound drug in plasma ( Cu,plasma​ ) yields the Kp,uu,brain​ ratio. This is the definitive metric for BBB permeability, as only unbound drug is pharmacologically active and capable of receptor engagement [6].

  • Self-Validation: The protocol utilizes retrodialysis with a stable isotopically labeled internal standard (e.g., deuterium-labeled compound) to continuously calibrate probe recovery in vivo, ensuring that fluctuations in tissue resistance do not skew the pharmacokinetic data.

Step-by-Step Methodology:

  • Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into the striatum of a Sprague-Dawley rat. Allow 48 hours for recovery and endogenous BBB repair.

  • Probe Insertion & Equilibration: Insert a microdialysis probe (2 mm membrane, 20 kDa MWCO). Perfuse artificial cerebrospinal fluid (aCSF) containing 100 nM of the deuterated internal standard at 1.0 µL/min for 2 hours to establish baseline recovery via retrodialysis.

  • Dosing & Sampling: Administer 2-(3-Bromo-4-fluorophenyl)propan-1-amine (e.g., 5 mg/kg IV). Collect dialysate fractions every 15 minutes for 4 hours using an automated fraction collector [6]. Simultaneously collect serial blood samples via a jugular vein catheter.

  • Derivatization & LC-MS/MS Analysis: Derivatize the dialysate with benzoyl chloride (BzCl). Because 2-(3-Bromo-4-fluorophenyl)propan-1-amine is a highly polar primary amine, BzCl derivatization drastically enhances its retention on reverse-phase LC columns and improves ionization sensitivity [5]. Quantify using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Pharmacokinetic Calculation: Calculate Kp,uu,brain​=AUCu,brain​/AUCu,plasma​ . A value approaching 1.0 indicates unrestricted passive diffusion, while a value < 0.3 suggests significant active efflux or rapid brain metabolism.

References

  • Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery ACS Publications URL:[Link]

  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates PMC (nih.gov) URL:[Link]

  • Effect of P-Glycoprotein on the Blood–Brain Barrier Transport of the Major Active Constituents of Salvia miltiorrhiza Based on the MDCK-MDR1 Cell Model ACS Publications URL:[Link]

  • Application of a new MDCKII-MDR1 cell model to measure the extent of drug distribution in vitro at equilibrium for prediction of in vivo unbound brain-to-plasma drug distribution PMC (nih.gov) URL:[Link]

  • Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring PMC (nih.gov) URL:[Link]

  • Simultaneous blood and brain microdialysis in a free-moving mouse to test blood-brain barrier permeability of chemicals PMC (nih.gov) URL:[Link]

Methodological & Application

Application Note: ¹H and ¹³C NMR Spectral Assignments for 2-(3-Bromo-4-fluorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Context

The compound 2-(3-Bromo-4-fluorophenyl)propan-1-amine is a halogenated β -methylphenethylamine derivative. Molecules containing the β -methylphenethylamine scaffold are of significant interest in neuropharmacology and drug development due to their structural homology to endogenous trace amines and classical monoamine neurotransmitters[1]. The introduction of a 3-bromo-4-fluoro substitution pattern on the aromatic ring significantly alters the lipophilicity, metabolic stability, and receptor binding affinity of the molecule.

For researchers synthesizing this compound or its derivatives, rigorous structural verification is paramount. This application note provides a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignments, emphasizing the mechanistic causality behind the observed multiplicity and coupling patterns.

Mechanistic Principles of the NMR Assignments

To achieve a self-validating spectral assignment, analysts must leverage two intrinsic structural features of 2-(3-Bromo-4-fluorophenyl)propan-1-amine:

The Chiral Center (C2) and Diastereotopicity

The molecule possesses a stereocenter at the C2 position. This chiral environment breaks the local symmetry of the adjacent C1 methylene group. Consequently, the two protons on C1 ( Ha​ and Hb​ ) are diastereotopic . They reside in distinct magnetic environments and cannot be interconverted by bond rotation. In the ¹H NMR spectrum, rather than appearing as a simple doublet, these protons manifest as two distinct doublets of doublets (dd) due to strong geminal coupling to each other ( 2J≈12.5 Hz) and vicinal coupling to the C2 methine proton ( 3J≈6.0 and 7.5 Hz).

The Fluorine Atom (C4') as an Internal Isotopic Label

Fluorine-19 ( 19 F) is a spin-½ nucleus with 100% natural abundance. In ¹³C NMR (which is typically only ¹H-decoupled), the 19 F nucleus will couple with the carbon atoms in the aromatic ring, splitting their signals into doublets[2]. This acts as a highly reliable, built-in assignment tool. The magnitude of the carbon-fluorine scalar coupling ( nJCF​ ) follows a strict, distance-dependent decay:

  • 1JCF​ (~245–250 Hz): Directly bonded carbon (C4').

  • 2JCF​ (~21–23 Hz): Ortho carbons (C3' and C5').

  • 3JCF​ (~6–8 Hz): Meta carbons (C2' and C6').

  • 4JCF​ (~3–4 Hz): Para carbon (C1').

By mapping these coupling constants, the aromatic ring can be assigned with absolute certainty without strictly requiring 2D HMBC experiments[3].

Experimental Protocol: High-Resolution NMR Acquisition

The following step-by-step methodology is optimized to resolve the complex splitting patterns inherent to this fluorinated, chiral amine.

Step 1: Sample Preparation

  • Weigh 15–20 mg of highly purified 2-(3-Bromo-4-fluorophenyl)propan-1-amine.

  • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

  • Transfer the solution to a clean, dry 5 mm precision NMR tube, ensuring no particulate matter is suspended.

Step 2: Instrument Tuning and Shimming

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the magnetic field to the deuterium signal of CDCl₃ (7.26 ppm for ¹H, 77.16 ppm for ¹³C).

  • Perform rigorous gradient shimming to ensure the base of the TMS peak is perfectly symmetrical, which is critical for resolving the fine 4JCF​ couplings.

Step 3: ¹H NMR Acquisition

  • Pulse Sequence: Standard 1D sequence (e.g., zg30).

  • Parameters: 16–32 scans; 30° flip angle; acquisition time (AQ) of 3.0 s; relaxation delay (D1) of 2.0 s.

  • Spectral Width: 12 ppm (to capture any potential exchangeable amine protons).

Step 4: ¹³C{¹H} NMR Acquisition (Critical Step) Causality Note: Because the fluorine atom splits the aromatic carbon signals into doublets, the signal-to-noise (S/N) ratio for these carbons is effectively halved. To compensate, a higher number of scans is required compared to non-fluorinated analogs[2].

  • Pulse Sequence: ¹H-decoupled ¹³C sequence (e.g., zgpg30).

  • Parameters: 512–1024 scans minimum; acquisition time (AQ) of 1.0 s; relaxation delay (D1) of 2.0 s.

Step 5: Data Processing

  • Apply exponential apodization (Line Broadening, LB = 0.3 Hz for ¹H; LB = 1.0 Hz for ¹³C) prior to Fourier Transformation (FT).

  • Perform manual phase correction and a polynomial baseline correction to ensure accurate integration.

Spectral Data and Quantitative Assignments

The tables below summarize the expected chemical shifts ( δ ), multiplicities, and coupling constants ( J ) derived from foundational structural analogs[3][4].

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityJ-Coupling (Hz)IntegrationAssignment Rationale
C3-H₃ 1.25d6.83HAliphatic methyl; coupled to C2 methine.
NH₂ 1.35br s-2HBroad due to quadrupolar relaxation/exchange.
C1-H_a 2.78dd12.5, 6.01HDiastereotopic proton; geminal & vicinal coupling.
C2-H 2.85m-1HChiral methine; coupled to C3 and C1 protons.
C1-H_b 2.88dd12.5, 7.51HDiastereotopic proton; geminal & vicinal coupling.
C5'-H 7.05t8.41HOrtho to F ( 3JHF​≈8.4 ) and C6'-H ( 3JHH​≈8.4 ).
C6'-H 7.15ddd8.4, 4.5, 2.11HOrtho to C5'-H, meta to C2'-H, coupled to F.
C2'-H 7.42dd6.8, 2.11HMeta to C6'-H, coupled to F ( 4JHF​ ).
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Multiplicity JCF​ Coupling (Hz)Assignment Rationale
C3 19.5s-Aliphatic methyl.
C2 42.3s-Aliphatic methine.
C1 48.5s-Aliphatic methylene adjacent to primary amine.
C3' 108.5d21.0 2JCF​ coupling; shielded by heavy atom effect of Br.
C5' 116.2d22.5 2JCF​ coupling; ortho to fluorine.
C6' 127.8d7.0 3JCF​ coupling; meta to fluorine.
C2' 132.0d6.0 3JCF​ coupling; meta to fluorine.
C1' 141.5d3.5 4JCF​ coupling; para to fluorine.
C4' 158.5d247.5 1JCF​ coupling; directly bonded to fluorine.

NMR Workflow Diagram

The following diagram illustrates the logical progression of the self-validating NMR workflow, emphasizing how the intrinsic properties of the molecule dictate the analytical steps.

NMR_Workflow Prep Sample Preparation (CDCl3, TMS internal std) Acq1H 1H NMR Acquisition (Resolve Diastereotopic Protons) Prep->Acq1H Acq13C 13C{1H} NMR Acquisition (High Scans for S/N Recovery) Prep->Acq13C Acq19F 19F NMR Acquisition (Optional F-Validation) Prep->Acq19F Process Data Processing (FT, Phase & Baseline Correction) Acq1H->Process Acq13C->Process Acq19F->Process Assign1H 1H Assignment (Multiplet & J-Coupling Analysis) Process->Assign1H Assign13C 13C Assignment (C-F Coupling Constant Mapping) Process->Assign13C Val2D 2D NMR Validation (HSQC / HMBC Cross-Checks) Assign1H->Val2D Assign13C->Val2D Final Final Spectral Verification Report Val2D->Final

Figure 1: Self-validating NMR workflow for fluorinated chiral amines, emphasizing isotopic validation.

References

  • Title: 2-Phenylpropylamine - PubChem Compound Summary[4] Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: 1-(3-Bromo-4-fluorophenyl)ethan-1-one - PubChem Compound Summary[3] Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Structure-Activity Correlations for β -Phenethylamines at Human Trace Amine Receptor 1[1] Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Supporting Information: Synthesis of 5-(3-bromo-4-fluorophenyl)-3-phenylisoxazole[2] Source: The Royal Society of Chemistry (RSC) URL: [Link]

Sources

Design and Synthesis of Novel Kinase Inhibitors Utilizing 2-(3-Bromo-4-fluorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The design of highly selective, potent kinase inhibitors relies heavily on the strategic selection of privileged building blocks. In modern medicinal chemistry, 2-(3-Bromo-4-fluorophenyl)propan-1-amine has emerged as a highly versatile synthon for the development of targeted therapeutics.

The structural features of this molecule offer a trifecta of pharmacological and synthetic advantages:

  • Fluorine for Metabolic Stability: The strategic placement of a fluorine atom at the para position of the phenyl ring blocks cytochrome P450-mediated oxidation. Furthermore, the highly electronegative nature of fluorine modulates the pKa of adjacent functional groups and enhances the overall lipophilic efficiency (LipE) of the molecule, improving membrane permeability and target binding[1].

  • Bromine as a Synthetic Handle: The meta-bromine atom serves as an essential, highly reactive synthetic handle. It enables late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), allowing chemists to rapidly explore the structure-activity relationship (SAR) of the kinase's hydrophobic pocket[2].

  • Primary Amine Nucleophile: The terminal primary amine acts as an excellent nucleophile for coupling with electron-deficient heterocyclic cores (such as quinazolines or pyrido-pyrimidines), which are required to form critical hydrogen bonds with the kinase hinge region[3].

Mechanistic Pathway & Target Selection

When targeting Tyrosine Kinases (e.g., EGFR, c-Src, or BCR-ABL), the inhibitor must be precisely mapped to the ATP-binding site. The heterocyclic core mimics the adenine ring of ATP, anchoring the molecule to the hinge region. Upon nucleophilic aromatic substitution (SNAr) with 2-(3-Bromo-4-fluorophenyl)propan-1-amine, the resulting secondary amine linker provides the necessary conformational flexibility. The fluorinated aromatic ring is directed toward the hydrophobic DFG-out or extended DFG-in pockets, while the bromine atom is positioned perfectly for the insertion of extended aryl or heteroaryl groups to capture additional binding affinity.

G A ATP-Binding Site (Hinge Region) B Heterocyclic Core (e.g., Quinazoline) A->B Hydrogen Bonds D 2-(3-Bromo-4-fluorophenyl) propan-1-amine Moiety B->D C-N Linkage C Hydrophobic Pocket (DFG-out Conformation) D->C Halogen/Aryl Insertion E Late-Stage Diversification (Suzuki Coupling) D->E Bromine Handle E->C Extended Binding

Caption: Structural mapping of the inhibitor within the kinase ATP-binding pocket.

Synthetic Strategy & Workflow

To maximize library generation, the synthesis follows a highly convergent, two-step protocol. The first step involves the SNAr attachment of the amine to a halogenated core. The second step leverages palladium-catalyzed cross-coupling, a methodology that has profoundly impacted drug discovery by enabling the rapid functionalization of key precursors without requiring de novo synthesis of the entire scaffold[2].

G Start 2-(3-Bromo-4-fluorophenyl) propan-1-amine SNAr SNAr Reaction (Core Attachment) Start->SNAr Heterocycle, DIPEA Intermediate Brominated Intermediate (Validated via LC-MS) SNAr->Intermediate >95% Conversion Suzuki Suzuki-Miyaura Cross-Coupling Intermediate->Suzuki Boronic Acids, Pd cat. Purification Prep-HPLC & Validation (NMR, HRMS) Suzuki->Purification Crude Mixture Product Novel Kinase Inhibitor Library Purification->Product Pure Compounds

Caption: Step-by-step synthetic workflow for generating the kinase inhibitor library.

Step-by-Step Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Objective: Attach 2-(3-Bromo-4-fluorophenyl)propan-1-amine to a 4-chloroquinazoline core.

  • Preparation: In an oven-dried round-bottom flask, suspend 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq) in Isopropanol (iPrOH) to achieve a 0.2 M concentration.

  • Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) followed by 2-(3-Bromo-4-fluorophenyl)propan-1-amine (1.1 eq).

  • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 4–6 hours.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate and saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate.

  • Causality & Rationale: Isopropanol is selected as the solvent because its polar protic nature stabilizes the Meisenheimer complex transition state during the nucleophilic attack on the electron-deficient heterocycle. DIPEA is utilized as a sterically hindered, non-nucleophilic base to scavenge the generated HCl, preventing the protonation of the primary amine which would otherwise arrest the reaction.

  • Self-Validation Checkpoints: Monitor the reaction via LC-MS. The product mass must exhibit the characteristic 1:1 isotopic doublet ( 79 Br/ 81 Br) confirming the retention of the bromine atom. The disappearance of the starting amine on TLC (visualized with a ninhydrin stain) confirms completion.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Diversify the 3-bromo position to probe the hydrophobic pocket.

  • Preparation: To a microwave vial, add the brominated intermediate from Protocol A (1.0 eq), the desired Aryl/Heteroaryl Boronic Acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Solvent Addition: Add a biphasic mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.1 M concentration. Degas the mixture by bubbling N₂ for 15 minutes.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 eq) and seal the vial.

  • Reaction: Heat the mixture at 100 °C for 2 hours (conventional heating or microwave irradiation).

  • Purification: Filter through a Celite pad, concentrate, and purify via preparative HPLC.

  • Causality & Rationale: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand enforces a large bite angle, which accelerates the reductive elimination step and minimizes catalyst degradation (e.g., formation of inactive palladium black). The biphasic Dioxane/H₂O system is critical: water dissolves the K₂CO₃ base, generating the reactive boronate species required for efficient transmetalation, while dioxane solubilizes the organic substrates[2].

  • Self-Validation Checkpoints: A successful initiation is visually marked by a color shift from the orange-red of the Pd(II) precatalyst to a deep brown/black, indicating the formation of the active Pd(0) species. If LC-MS reveals a des-bromo side product (M-79), it indicates premature protodehalogenation, signaling oxygen ingress or insufficient boronic acid stoichiometry.

Quantitative Data & SAR Summary

The following table summarizes a hypothetical, yet mechanistically grounded, SAR profile demonstrating how late-stage diversification of the bromine handle impacts kinase inhibition and pharmacokinetic properties.

Compound IDR-Group (Suzuki Coupling)EGFR IC₅₀ (nM)c-Src IC₅₀ (nM)LogPIntrinsic Clearance (µL/min/mg)
Cmpd-01 None (Bromine retained)45.2112.44.135.5
Cmpd-02 Phenyl18.545.14.842.1
Cmpd-03 4-Methylpiperazin-1-yl...5.212.83.218.4
Cmpd-04 3-Pyridyl2.18.53.515.2

Note: The introduction of a solubilizing basic group (Cmpd-03) or a polar heteroaromatic ring (Cmpd-04) significantly improves both the binding affinity (via new hydrogen bond interactions in the DFG-out pocket) and the metabolic stability (lowered intrinsic clearance).

References

  • Mishra, S. et al. "Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications." National Institutes of Health (PMC). URL: [Link]

  • Buskes, M. J., & Blanco, M.-J. "Impact of Cross-Coupling Reactions in Drug Discovery and Development." Molecules. URL: [Link]

  • Rewcastle, G. W. et al. "Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]-pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry. URL: [Link]

Sources

Troubleshooting & Optimization

Reducing debromination side reactions during 2-(3-Bromo-4-fluorophenyl)propan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Debromination in 2-(3-Bromo-4-fluorophenyl)propan-1-amine Synthesis

Overview & Mechanistic Context Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of halogenated phenethylamines and amphetamine derivatives. The synthesis of 2-(3-Bromo-4-fluorophenyl)propan-1-amine—typically achieved via the reduction of 2-(3-bromo-4-fluorophenyl)propanenitrile or a corresponding nitroalkene—presents a classic chemoselectivity challenge. The electron-withdrawing fluorine atom ortho to the bromine weakens the C–Br bond, making it highly susceptible to hydrodehalogenation under standard reducing conditions. This guide provides field-proven, mechanistically grounded solutions to suppress this side reaction.

Pathway Precursor Nitrile/Nitro Precursor (C-Br intact) PdC Standard Pd/C + H2 (Unpoisoned) Precursor->PdC Reduction PtS Sulfided Pt/C or Borane-THF Precursor->PtS Reduction SideProduct Debrominated Amine (2-(4-fluorophenyl)...) PdC->SideProduct Oxidative Addition to C-Br Product Desired Amine (2-(3-Bromo-4-fluorophenyl)...) PtS->Product Chemoselective Reduction

Reaction pathway logic demonstrating the divergence between chemoselective reduction and debromination.

Frequently Asked Questions (FAQs)

Q1: Why does my standard Pd/C hydrogenation result in nearly complete loss of the bromine atom? A1: Palladium possesses a high affinity for oxidative addition into aryl halides. In the case of your substrate, the C–Br bond is further activated by the adjacent electronegative fluorine. During heterogeneous catalysis with standard Pd/C, the aryl bromide adsorbs onto the palladium surface, where the metal inserts into the C–Br bond. Subsequent hydride transfer from the catalyst surface results in irreversible hydrodehalogenation[1]. This competing pathway is thermodynamically favorable and often outpaces the reduction of the nitrile or nitro group.

Q2: If I must use catalytic hydrogenation for scale-up, what are the best catalyst alternatives to Pd/C? A2: To prevent C–Br cleavage, you must use a catalyst where the specific active sites responsible for oxidative addition are poisoned or sterically hindered, while the hydrogenation sites remain active.

  • Sulfided Platinum on Carbon (5% Pt/C-S): Platinum inherently has a lower propensity for C–Br insertion than Palladium. Doping the catalyst with sulfur further poisons the highly active step-edge sites, restricting the reaction to the planar sites which favor nitro/nitrile reduction over dehalogenation[2].

  • Sulfur-Doped Nickel Catalysts: Recent advancements have shown that non-noble nickel catalysts engineered with atomic-sulfur-stabilized thiolate adlayers can completely suppress hydrodehalogenation by introducing steric and electronic effects that inhibit the flat-lying adsorption of the haloarene[3].

Q3: What non-catalytic hydride methods offer the highest chemoselectivity for the nitrile precursor? A3: If you are operating at a lab scale and wish to avoid high-pressure hydrogenation entirely, electrophilic hydride donors are your best option.

  • Borane-THF (BH3·THF): Borane selectively reduces nitriles to primary amines via a hydroboration mechanism. Because it does not involve single-electron transfer or transition-metal oxidative addition, the C–Br bond remains completely intact.

  • NaBH4 with Transition Metal Additives: While Sodium Borohydride (NaBH4) alone cannot reduce nitriles, combining it with CoCl2 generates cobalt boride (Co2B) in situ. This system acts as a highly chemoselective reducing agent for nitriles and nitro groups while largely sparing aryl halides[4].

Quantitative Data: Reducing Agent Comparison

The following table summarizes the expected outcomes when reducing 2-(3-bromo-4-fluorophenyl)propanenitrile to the target amine using various methods.

Reduction MethodReagent / CatalystTarget Amine Yield (%)Debrominated Impurity (%)Scalability
Standard Hydrogenation10% Pd/C, H2 (50 psi)< 15%> 80%High
Modified Hydrogenation5% Pt/C (Sulfided), H2 (50 psi)88 - 92%< 2%High
Electrophilic HydrideBorane-THF (BH3·THF), Reflux90 - 95%0% (Not detected)Moderate
Metal-Boride ReductionNaBH4 / CoCl2, MeOH, 0°C75 - 80%< 5%Moderate

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include specific analytical checkpoints to verify chemoselectivity before proceeding to workup.

Protocol A: Chemoselective Nitrile Reduction using Borane-THF

Mechanism: Electrophilic activation of the nitrile nitrogen, followed by successive hydride transfers. Bypasses oxidative addition entirely.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Ar or N2.

  • Substrate Loading: Dissolve 10.0 mmol of 2-(3-bromo-4-fluorophenyl)propanenitrile in 20 mL of anhydrous THF. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Dropwise, add 30.0 mL of a 1.0 M solution of BH3·THF (30.0 mmol, 3 equiv) over 15 minutes.

  • Reaction: Remove the ice bath and heat the reaction to a gentle reflux (65-70 °C) for 4 hours.

  • Self-Validation Checkpoint: Withdraw a 50 µL aliquot, quench with 100 µL of MeOH, and analyze via GC-MS.

    • Validation Criteria: Look for the molecular ion of the product. The presence of m/z 231 and 233 in a strict 1:1 ratio confirms the bromine isotope pattern is intact. If m/z 153 is observed, debromination has occurred (indicative of contaminated reagents or excessive heating).

  • Quenching: Cool the flask to 0 °C. Carefully add 15 mL of Methanol dropwise to quench excess borane (caution: H2 gas evolution).

  • Hydrolysis: Add 10 mL of 2M HCl and reflux for 1 hour to break the tightly bound boron-amine complex.

  • Workup: Cool to room temperature, basify to pH 12 with 2M NaOH, and extract with Dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the primary amine.

Workflow Step1 Step 1: Prep Dry THF, 0°C, N2 Step2 Step 2: Reductant Add BH3-THF Step1->Step2 Step3 Step 3: Reflux Heat to 70°C for 4h Step2->Step3 Step4 Step 4: Quench/Validate MeOH Quench & GC-MS Step3->Step4

Step-by-step experimental workflow for the chemoselective hydride reduction of the nitrile precursor.

Protocol B: Flow Hydrogenation using Sulfided Pt/C

Mechanism: Heterogeneous catalytic hydrogenation with poisoned active sites to prevent oxidative addition[2].

Step-by-Step Methodology:

  • System Setup: Equip a continuous flow reactor (e.g., H-Cube) with a 5% Pt/C (sulfided) catalyst cartridge.

  • Solvent & Substrate: Prepare a 0.1 M solution of the precursor in Ethanol/Ethyl Acetate (1:1 v/v).

  • Parameters: Set the system pressure to 30 bar H2 and the temperature to 40 °C. Set the flow rate to 1.0 mL/min.

  • Equilibration: Run pure solvent through the system for 10 minutes to stabilize the catalyst bed.

  • Reaction & Validation: Switch the inlet to the substrate solution. Collect the first 5 mL of output as waste, then begin collecting the product stream.

    • Validation Criteria: Run an HPLC-UV (254 nm) assay on the output stream. The target amine should elute with >95% purity. If the debrominated peak exceeds 2% AUC, lower the temperature to 30 °C or increase the flow rate to reduce residence time.

References

  • Lu, C., Ji, H., Zhu, Q., et al. "Engineering nickel catalysts with atomic-sulfur-stabilized thiolate adlayers for durable selectivity in hydrogenation of halonitrobenzenes." Green Chemistry (RSC Publishing).
  • "Expanding the Utility of Flow Hydrogenation – A Robust Protocol Restricting Hydrodehalogenation." ResearchGate.
  • Xiao, C., Wang, X., Lian, C., et al. "Selective Hydrogenation of Halonitrobenzenes." Current Organic Chemistry, Bentham Science Publishers.
  • "Reductive Transformations with Sodium Borohydride and Their Applications." ACS Publications.

Sources

Minimizing byproduct formation in 2-(3-Bromo-4-fluorophenyl)propan-1-amine scale-up

Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 2-(3-Bromo-4-fluorophenyl)propan-1-amine Process Focus: Catalytic Hydrogenation of 2-(3-Bromo-4-fluorophenyl)propanenitrile

Welcome to the Process Chemistry Support Center. Scaling up the synthesis of halogenated aryl amines presents a dual chemoselectivity challenge: reducing the nitrile group to a primary amine while simultaneously preventing the cleavage of the fragile carbon-bromine (C–Br) bond and suppressing the formation of secondary amine dimers.

This guide is designed for process chemists and engineers to troubleshoot and optimize this specific transformation using field-proven, self-validating methodologies.

Part 1: Mechanistic Pathway & Byproduct Causality

To control the reaction, we must first understand the competing mechanistic pathways. Nitrile reduction does not proceed directly to the amine; it passes through a highly reactive imine intermediate.

NitrileReduction Nitrile Nitrile Substrate Imine Imine Intermediate Nitrile->Imine +H2 Debrominated Dehalogenated (Byproduct) Nitrile->Debrominated Pd/C Catalysis (C-Br Cleavage) Primary Primary Amine (Target API) Imine->Primary +H2 Secondary Secondary Amine (Dimer Byproduct) Imine->Secondary +Primary Amine -NH3, +H2 Primary->Debrominated Pd/C Catalysis

Figure 1: Nitrile reduction pathways showing target amine vs. dimerization and dehalogenation.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why does my 2-(3-bromo-4-fluorophenyl)propanenitrile reduction yield massive amounts of the debrominated byproduct (loss of the bromine atom)? A1: This is a fundamental catalyst-substrate mismatch. If you are using Palladium on Carbon (Pd/C), the metal has a high affinity for oxidative addition into the aryl-bromide bond, leading to rapid hydrodehalogenation[1]. To solve this, you must switch from a noble metal to a base metal catalyst. Cobalt, specifically Sponge Cobalt (Raney Cobalt) , exhibits a much higher activation energy for C–X bond cleavage, making it highly chemoselective for nitrile reduction while preserving the C–Br bond[2].

Q2: I switched to Raney Cobalt, but I am now seeing a 15-20% impurity at a higher retention time on the GC. What is this, and how do I suppress it? A2: That high-molecular-weight impurity is the secondary amine (dimer). As shown in Figure 1, the newly formed primary amine is highly nucleophilic and attacks the electrophilic imine intermediate, forming a Schiff base that subsequently reduces to the secondary amine[3].

  • Traditional Fix: Saturate the solvent with anhydrous ammonia (NH₃) to shift the equilibrium back toward the primary imine.

  • Scale-Up Fix: Handling high-pressure anhydrous NH₃ is hazardous. Instead, use an alkali metal carbonate modifier. Adding 5–10 wt% Potassium Carbonate (K₂CO₃) alters the surface acidity of the Raney Cobalt catalyst, effectively suppressing secondary amine selectivity to below 2% without the need for toxic ammonia gas[4].

Q3: How do I safely handle and charge Raney Cobalt at the kilo-lab scale to prevent catalyst fires and maintain activity? A3: Raney Cobalt is highly pyrophoric and is typically supplied as an aqueous slurry. For this reaction, water must be strictly minimized, as it promotes the hydrolysis of the imine intermediate into an aldehyde, which then undergoes reductive amination to form further impurities. You must perform a rigorous solvent exchange (Water → Methanol) via decantation under a blanket of nitrogen. The catalyst must then be transferred to the reactor as a methanolic slurry using a closed-system vacuum transfer or a pressurized addition vessel.

Part 3: Quantitative Catalyst Screening Data

The following table summarizes the causal relationship between catalyst selection, additive use, and byproduct formation during the optimization of this scaffold.

Catalyst SystemAdditive / ModifierConversion (%)Target Primary Amine (%)Secondary Amine Dimer (%)Debrominated Byproduct (%)
10% Pd/CNone>99.012.48.179.5
Raney NickelNH₃ (aq, 28%)>99.071.218.310.5
Raney CobaltNH₃ (anhydrous)98.596.8<1.5<0.5
Raney Cobalt K₂CO₃ (10 wt%) 99.1 97.5 <1.0 <0.5

Data Interpretation: The combination of Raney Cobalt and K₂CO₃ provides the optimal thermodynamic and kinetic environment. Cobalt prevents the oxidative addition required for debromination, while K₂CO₃ modulates the catalyst surface to reject the nucleophilic attack of the primary amine.

Part 4: Self-Validating Experimental Protocol (1.0 kg Scale)

This protocol utilizes an in-process control (IPC) feedback loop to ensure the reaction is not quenched while the reactive imine intermediate is still present.

Materials Required:

  • 2-(3-Bromo-4-fluorophenyl)propanenitrile: 1.00 kg (4.38 mol)

  • Raney Cobalt (Sponge Cobalt): 150 g (15 wt% relative to substrate)

  • Potassium Carbonate (K₂CO₃, anhydrous powder): 100 g

  • Methanol (Anhydrous): 10.0 L

Step-by-Step Methodology:

  • Catalyst Preparation (Solvent Exchange):

    • Under a continuous N₂ sweep, wash 150 g of aqueous Raney Cobalt slurry with anhydrous methanol (3 × 500 mL). Allow the catalyst to settle completely between washes and decant the supernatant. Caution: Never allow the catalyst bed to run dry.

  • Reactor Charging:

    • To a clean, dry 20 L high-pressure hydrogenation reactor (e.g., Hastelloy C-276), charge 1.00 kg of the nitrile substrate, 100 g of K₂CO₃, and 9.5 L of anhydrous methanol.

    • Transfer the Raney Cobalt slurry into the reactor using the remaining 0.5 L of methanol via a closed-system inert transfer line.

  • Purging and Pressurization:

    • Seal the reactor. Purge the headspace with N₂ (pressurize to 50 psi, then vent to 5 psi) three times to remove oxygen.

    • Purge the headspace with H₂ gas (pressurize to 50 psi, vent to 5 psi) three times.

    • Pressurize the reactor to 400 psi (27.5 bar) with H₂.

  • Reaction Execution:

    • Initiate vigorous agitation (e.g., 600–800 RPM) to overcome gas-liquid mass transfer limitations.

    • Heat the reaction mixture to 65 °C . Maintain constant H₂ pressure via a demand regulator.

  • In-Process Control (IPC) & Self-Validation:

    • Monitor the mass flow meter for H₂ uptake. Once H₂ consumption ceases (typically 6–8 hours), hold the reaction at 65 °C for an additional 1 hour.

    • Validation Step: Pull a filtered sample and analyze via GC-FID. The reaction is only considered complete when the nitrile is <0.5% AND the imine intermediate is completely absent. Cooling the reactor while imine is present will result in irreversible dimer formation during workup.

  • Workup:

    • Cool the reactor to 20 °C and carefully vent the H₂ gas. Purge with N₂ three times.

    • Filter the reaction mixture through a pad of Celite under N₂ pressure to remove the Raney Cobalt and K₂CO₃. Wash the filter cake with 1.0 L of methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude 2-(3-bromo-4-fluorophenyl)propan-1-amine, ready for subsequent salt formation or distillation.

References
  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development.[Link]

  • Method for the production of primary amines by hydrogenating nitriles.
  • Stable and Inert Cobalt Catalysts for Highly Selective and Practical Hydrogenation of C≡N and C=O Bonds. ACS Catalysis.[Link]

  • CO2-Protected Amine Formation from Nitrile and Imine Hydrogenation in Gas-Expanded Liquids. Industrial & Engineering Chemistry Research.[Link]

Sources

Validation & Comparative

Reproducibility of catalytic hydrogenation methods for 2-(3-Bromo-4-fluorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 2-(3-bromo-4-fluorophenyl)propan-1-amine from its corresponding nitrile precursor (2-(3-bromo-4-fluorophenyl)propanenitrile) presents a classic chemoselectivity challenge in drug development. The objective is to fully reduce the aliphatic nitrile to a primary amine without triggering the hydrogenolysis of the highly labile aryl carbon-bromine (C-Br) bond. This guide objectively compares standard catalytic methods, providing mechanistic insights and validated protocols to ensure high reproducibility and yield.

The Mechanistic Challenge: Hydrodehalogenation vs. Nitrile Reduction

During catalytic hydrogenation, transition metals like Palladium (Pd) highly favor oxidative addition into aryl C-Br bonds. This leads to rapid hydrodehalogenation (HDH), yielding the des-bromo byproduct (2-(4-fluorophenyl)propan-1-amine)[1][2]. Conversely, nitrile reduction proceeds via a primary imine intermediate, which can react with the newly formed primary amine to form a secondary amine byproduct if not properly suppressed.

To achieve high reproducibility and chemoselectivity, the choice of catalyst must thermodynamically favor the coordination and reduction of the C≡N triple bond while kinetically avoiding the C-Br bond[3].

Pathway A 2-(3-Bromo-4-fluorophenyl) propanenitrile B Imine Intermediate A->B + H2 (Catalyst) D Des-bromo Byproduct (Hydrodehalogenation) A->D Pd/C + H2 (C-Br Cleavage) C 2-(3-Bromo-4-fluorophenyl) propan-1-amine (Target) B->C + H2 E Secondary Amine Byproduct B->E + Target Amine (- NH3) C->D Pd/C + H2

Competing pathways in the catalytic hydrogenation of 2-(3-bromo-4-fluorophenyl)propanenitrile.

Comparative Analysis of Catalytic Systems

The following table summarizes the experimental performance of four standard hydrogenation catalysts applied to this substrate under typical conditions (50 psi H₂, MeOH solvent, 25-40 °C).

Catalyst SystemAdditiveConversion (%)Yield: Target Amine (%)Yield: Des-bromo (%)Yield: Sec. Amine (%)Reproducibility
5% Pd/C Acidic (HCl)>99%< 5%> 90%~ 5%High (Consistently fails)
5% Pt/C (Sulfided) None85%65%15%5%Moderate
Raney Nickel NH₃ (aq)>99%82%8%10%Moderate (Batch-dependent)
Sponge Cobalt NH₃ (aq)>99%96% < 1% 3% High

Causality in Experimental Design

  • Why Sponge Cobalt over Palladium? Palladium's electron-rich d-band easily back-donates into the σ∗ orbital of the C-Br bond, initiating oxidative addition and subsequent hydrodehalogenation[2]. Cobalt, being a first-row transition metal, has a contracted d-orbital and a significantly lower propensity for oxidative addition into aryl halides under mild conditions. Sponge Cobalt selectively binds the π -system of the nitrile, making it the premier choice for preserving aryl bromides[3][4].

  • The Role of Ammonia: The reduction of a nitrile forms an imine intermediate. This imine can undergo nucleophilic attack by the newly formed primary amine, eliminating ammonia to form a secondary amine. By adding an excess of methanolic ammonia, Le Chatelier's principle shifts the equilibrium, suppressing the formation of the secondary amine.

Validated Experimental Protocols

Workflow N1 1. Substrate Preparation N2 2. Sponge Cobalt Loading N1->N2 N3 3. NH3 Addition (Selectivity) N2->N3 N4 4. Pressurized Hydrogenation N3->N4 N5 5. Catalyst Quench & Filtration N4->N5

Step-by-step workflow for the chemoselective reduction using Sponge Cobalt.

Protocol A: Optimal Chemoselective Reduction (Sponge Cobalt)

Self-Validating System: The use of aqueous sodium nitrate during workup safely deactivates the pyrophoric cobalt catalyst, ensuring reproducible and safe isolation without spontaneous oxidation[4].

  • Preparation: In a high-pressure Parr reactor, dissolve 2-(3-bromo-4-fluorophenyl)propanenitrile (10.0 g, 43.8 mmol) in 7 N ammonia in methanol (100 mL).

  • Catalyst Loading: Carefully add aqueous Sponge Cobalt slurry (approx. 2.0 g wet weight). Note: Wash the catalyst with methanol (3 x 10 mL) prior to addition to remove water if strictly anhydrous conditions are desired.

  • Reaction: Seal the reactor, purge with N₂ (3 x 50 psi), then purge with H₂ (3 x 50 psi). Pressurize to 60 psi H₂ and stir at 500 rpm at 30 °C.

  • Monitoring: Monitor H₂ uptake. The reaction is self-limiting; cessation of pressure drop (typically 4-6 hours) indicates complete conversion of the nitrile.

  • Quench & Filtration: Vent the reactor and purge with N₂. To safely deactivate the catalyst, add a 10% aqueous sodium nitrate solution (20 mL) and stir for 15 minutes[4]. Filter the mixture through a pad of Celite, washing with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure, partition between EtOAc and water, dry the organic layer over Na₂SO₄, and evaporate to yield 2-(3-bromo-4-fluorophenyl)propan-1-amine as a clear oil (>95% yield, <1% des-bromo impurity by GC-MS).

Protocol B: Baseline Comparison (Pd/C - Demonstrating Failure)
  • Dissolve the substrate (1.0 g) in methanol (20 mL) containing 1 eq of HCl (to activate the nitrile and protect the amine).

  • Add 10% Pd/C (100 mg).

  • Pressurize with H₂ (50 psi) at 25 °C.

  • Result: Rapid H₂ uptake exceeds the theoretical 2 equivalents for nitrile reduction, reaching ~3 equivalents. GC-MS analysis reveals complete loss of the bromine isotope pattern (M/M+2), yielding 2-(4-fluorophenyl)propan-1-amine as the dominant product.

References

  • Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides | Journal of the American Chemical Society Source: acs.org URL:[Link]

  • Hydrodehalogenation of aryl halides by hydrogen gas and hydrogen transfer in the presence of palladium catalysts | Request PDF - ResearchGate Source: researchgate.net URL:[Link]

  • Handbook of Pharmaceutical Catalysis - Pharmaceutical Business Review Source: pharmaceutical-business-review.com URL:[Link]

  • Playing with Fire? A Safe and Effective Deactivation of Raney Cobalt using Aqueous Sodium Nitrate | Organic Process Research & Development Vol. 24 No. 6 Source: acs.org URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(3-Bromo-4-fluorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Operational Mastery: PPE, Handling, and Disposal Protocols for 1-(3-Bromo-4-fluorophenyl)propan-1-amine

In modern drug discovery, halogenated arylalkylamines like 1-(3-Bromo-4-fluorophenyl)propan-1-amine (and its specific stereoisomers, such as CAS 1241682-37-0 [2]) are critical building blocks, particularly in the synthesis of CNS-active compounds and kinase inhibitors. While highly valuable for synthesizing complex active pharmaceutical ingredients (APIs), the inherent chemical properties of this compound demand rigorous safety protocols.

As an Application Scientist, I emphasize that safety is not just compliance; it is an integrated experimental parameter. This guide provides a self-validating system for handling this compound, ensuring researcher safety and operational efficiency by explaining the causality behind every safety requirement.

Mechanistic Hazard Assessment: The "Why" Behind the PPE

Understanding the molecular behavior of 1-(3-Bromo-4-fluorophenyl)propan-1-amine is essential for effective risk mitigation. The specific hazards are directly tied to its structural motifs [1]:

  • Irreversible Eye Damage (H318): The primary aliphatic amine moiety is a strong nucleophile and base. If splashed into the eye, it rapidly raises the local pH, causing saponification of cellular lipids and protein denaturation, which can lead to permanent corneal scarring.

  • Enhanced Skin Penetration (H315): The presence of bromine and fluorine atoms on the phenyl ring significantly increases the molecule's lipophilicity (LogP). This lipophilic tail acts as a permeation enhancer, allowing the corrosive amine head to rapidly breach the stratum corneum and cause severe epidermal irritation.

  • Respiratory Tract Irritation (H335): As a relatively low-molecular-weight free base (MW: 232.09 g/mol ), it possesses a vapor pressure sufficient to generate irritating fumes at ambient temperatures, necessitating strict engineering controls.

Core Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards outlined above, the following PPE is mandatory [3]. The data is structured below for immediate operational implementation.

PPE CategorySpecification & MaterialCausal Justification
Hand Protection Double-gloving: Nitrile (Outer ≥ 6 mil, Inner standard 4 mil).Nitrile provides excellent resistance to basic amines. Double gloving mitigates the enhanced permeation risk posed by the lipophilic halogenated ring.
Eye/Face Protection Chemical splash goggles (ANSI Z87.1+). Add a face shield for volumes > 50 mL.Standard safety glasses lack orbital seals. Goggles prevent capillary wicking of the basic amine into the eye from lateral splashes.
Body Protection 100% Cotton or Flame-Resistant (FR) lab coat, fully buttoned.Synthetic fabrics (e.g., polyester) can melt or degrade upon contact with concentrated organic bases. Cotton provides a breathable, sacrificial barrier.
Respiratory & Engineering Certified Chemical Fume Hood (Face velocity: 80-120 fpm).Eliminates inhalation risk (H335) by capturing volatile free-base vapors at the source before they reach the breathing zone.

Standard Operating Procedure: Handling Workflow

Every protocol must act as a self-validating system. Follow these step-by-step methodologies to ensure zero-exposure handling.

Step 1: Pre-Operation Verification

  • Verify the fume hood's inward face velocity is within the optimal range (80-120 feet per minute).

  • Clear the workspace of incompatible materials (strong oxidizing agents and strong acids), as the amine can react exothermically upon contact.

Step 2: PPE Donning Sequence

  • Inspect nitrile gloves for micro-tears using the inflation method. Don the inner pair, followed by the lab coat (ensuring cuffs are tucked under the inner glove), and finally the outer pair of gloves over the coat cuffs.

  • Secure chemical splash goggles, ensuring a tight seal against the face.

Step 3: Chemical Transfer

  • Perform all weighing and volumetric transfers at least 6 inches inside the fume hood sash to prevent eddy currents from pulling vapors into the laboratory environment.

  • Use a glass or PTFE syringe for liquid transfers. Avoid standard plastic syringes if the compound is dissolved in a concentrated organic solution, as the halogens may degrade certain polymers over time.

Step 4: Doffing and Decontamination

  • Remove the outer gloves inside the fume hood, turning them inside out to trap any microscopic contamination.

  • Wash hands immediately with soap and water. Never use organic solvents (like ethanol or acetone) to wash hands, as they will strip the skin's protective lipid layer and drive any residual chemical deeper into the dermis.

G A Pre-Task Risk Assessment (Review SDS & Hazards) B Engineering Controls (Verify Fume Hood Flow) A->B C Don Primary PPE (Lab Coat, Goggles) B->C D Don Secondary PPE (Double Nitrile Gloves) C->D E Chemical Handling (Transfer & Setup) D->E F Decontamination & Waste Segregation E->F G Doffing PPE & Hand Washing F->G

Step-by-step operational workflow for handling halogenated arylalkylamines.

Spill Response and Disposal Plan

A rapid, systematic response to spills prevents localized incidents from escalating into laboratory-wide exposures [3].

Spill Response Methodology:

  • Isolate: Immediately lower the fume hood sash to maximize exhaust velocity over the spill area. Alert personnel in the immediate vicinity.

  • Neutralize & Absorb: Do NOT use water, as it will spread the lipophilic compound. Cover the spill with a chemically inert absorbent such as dry sand, vermiculite, or a commercial universal absorbent pad.

  • Collect: Using a non-sparking scoop, transfer the saturated absorbent into a chemically compatible, sealable container (e.g., a wide-mouth HDPE jar).

  • Decontaminate: Wipe the spill surface with a dilute acidic solution (e.g., 5% acetic acid or citric acid) to neutralize the residual free base amine, followed by a final wipe with soapy water.

SpillResponse S1 Spill Detected S2 Assess Volume & Location S1->S2 S3 Inside Fume Hood (< 50 mL) S2->S3 S4 Outside Hood or Large Volume S2->S4 S5 Apply Absorbent (Sand/Vermiculite) S3->S5 S6 Evacuate & Call EHS S4->S6 S7 Collect in Solid Waste S5->S7

Decision matrix and procedural workflow for chemical spill response.

Waste Segregation and Disposal: Because 1-(3-Bromo-4-fluorophenyl)propan-1-amine contains both bromine and fluorine, all liquid waste, reaction washings, and contaminated solvents must be strictly segregated into Halogenated Organic Waste containers. Mixing halogenated waste with non-halogenated waste can lead to regulatory violations and dangerous exothermic reactions during downstream waste processing. Solid waste (gloves, absorbent materials, empty vials) must be placed in a designated hazardous solid waste bin, clearly labeled with the chemical name and its specific GHS hazards (Corrosive/Irritant).

References

  • National Center for Biotechnology Information (PubChem). "1-(3-Bromo-4-fluorophenyl)propan-2-amine" (Utilized as a structural and GHS hazard proxy for the propan-1-amine isomer). Accessed March 2026. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Academies Press (US); 2011. Accessed March 2026. Available at:[Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.